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1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one Documentation Hub

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  • Product: 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one
  • CAS: 1892297-27-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

This guide details the physicochemical profile, synthetic pathways, and reactivity of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one , a critical intermediate in the development of kinase inhibitors and complex heterocyclic t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and reactivity of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one , a critical intermediate in the development of kinase inhibitors and complex heterocyclic therapeutics.

[1][2][3]

Executive Summary

1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (also known as 7-bromo-4-acetyl-1,3-benzodioxole) is a disubstituted benzodioxole derivative characterized by an acetyl group at the C4 position and a bromine atom at the C7 position.[1][2][3] This specific substitution pattern renders the molecule highly valuable in medicinal chemistry. The C7-bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-acetyl group provides a scaffold for condensation reactions, heterocycle formation, or reduction to chiral alcohols. It is frequently employed in the synthesis of FLT3 and PDGFR inhibitors.

Chemical Identity & Physicochemical Properties[5][6]

Structural Nomenclature
AttributeDetail
IUPAC Name 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one
Common Synonyms 7-Bromo-4-acetyl-1,3-benzodioxole; 4-Acetyl-7-bromobenzodioxole
CAS Number Not formally assigned in public registries for this specific isomer; analog 4-acetyl (33842-14-7)
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.06 g/mol
SMILES CC(=O)C1=C2OCOC2=C(Br)C=C1
Physical Properties (Experimental & Predicted)

The following data aggregates experimental values from homologous series and computational predictions typical for this scaffold.

PropertyValue / RangeNote
Appearance Off-white to pale yellow crystalline solidTypical of brominated acetophenones
Melting Point 98°C – 102°CPredicted based on structural analogs
Boiling Point 315°C (at 760 mmHg)Calculated
Density 1.65 ± 0.1 g/cm³High density due to bromine content
LogP 2.45Moderate lipophilicity
Solubility DMSO (>50 mg/mL), DCM, EtOAcInsoluble in water
H-Bond Donors 0
H-Bond Acceptors 3(2 ether oxygens, 1 ketone)

Synthetic Accessibility & Manufacturing

The synthesis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one requires precise regiocontrol to ensure the bromine and acetyl groups occupy the 4 and 7 positions, respectively. Two primary routes are established: Directed Ortho Metalation (DoM) and De Novo Ring Construction .

Route A: Directed Ortho Metalation (Recommended)

This route utilizes the directing power of the dioxole ring oxygens to install the acetyl group, followed by electrophilic bromination.

  • Lithiation: 1,3-Benzodioxole is treated with n-butyllithium (n-BuLi) in THF at -78°C. The acetal oxygens direct lithiation exclusively to the C4 position (ortho-lithiation).

  • Acylation: The lithiated intermediate is trapped with an electrophile such as N-methoxy-N-methylacetamide (Weinreb amide) or acetic anhydride to yield 1-(benzo[d]dioxol-4-yl)ethan-1-one .

  • Bromination: The 4-acetyl derivative is subjected to bromination using NBS (N-bromosuccinimide) or Br₂/AcOH. The C4-acetyl group is meta-directing (to C6), while the C3-oxygen is ortho/para directing. However, the C1-oxygen strongly activates the C7 position (ortho to O1). Experimental evidence in benzodioxoles suggests that electrophilic substitution on 4-substituted derivatives favors the C7 position due to the cooperative directing effect of the O1 oxygen and steric clearance.

Visualization of Synthesis Pathway

SynthesisRoute Start 1,3-Benzodioxole Inter1 4-Lithio-1,3-benzodioxole (Transient) Start->Inter1 n-BuLi, THF -78°C Inter2 4-Acetyl-1,3-benzodioxole (Key Intermediate) Inter1->Inter2 Ac2O or Weinreb Amide Product 1-(7-Bromobenzo[d]dioxol-4-yl) ethan-1-one Inter2->Product NBS, DMF or Br2, AcOH

Figure 1: Directed Ortho Metalation route ensuring C4-acetylation followed by C7-regioselective bromination.

Chemical Reactivity & Applications[5][7]

Functional Group Orthogonality

The molecule possesses two chemically distinct reactive centers, allowing for orthogonal functionalization:

  • C7-Bromide (Electrophile for Coupling):

    • Reaction: Suzuki-Miyaura Coupling.

    • Partner: Aryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Utility: This position connects the benzodioxole core to the "tail" regions of kinase inhibitors (e.g., solubilizing morpholine or piperazine moieties).

  • C4-Acetyl (Nucleophile/Electrophile):

    • Reaction: Condensation / Reductive Amination.

    • Utility: Can be converted to an amine, alcohol, or heterocycle (e.g., thiazole, imidazole).

    • Specific Use: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone, a precursor to pyrimidine rings found in many oncology drugs.

Stability Profile
  • Acid Stability: The benzodioxole ring is generally stable to weak acids but can hydrolyze (opening the methylene bridge) under harsh Lewis acidic conditions (e.g., BBr₃, AlCl₃ at high temps).

  • Base Stability: Stable under standard basic coupling conditions (K₂CO₃, Cs₂CO₃).

  • Oxidation: The acetyl group is susceptible to Baeyer-Villiger oxidation to the ester/phenol if treated with peracids.

Experimental Handling & Safety

Safety Data Sheet (SDS) Summary
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety glasses.

    • Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or hydrolysis.

Purification Protocol

For research-grade purity (>98%), the following purification method is standard:

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM).

  • Wash: Wash with 1M HCl (to remove basic impurities) followed by saturated NaHCO₃ and Brine.

  • Drying: Dry organic layer over anhydrous MgSO₄.

  • Chromatography: Flash column chromatography on Silica Gel (SiO₂).

    • Eluent: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).

    • Rf Value: ~0.4 (in 4:1 Hex:EtOAc).

References

  • MedChemExpress . 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one Product Information. Retrieved from

  • ChemScene . 1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-one (Precursor Data). Retrieved from

  • MDPI Molbank . Synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine (Analogous Regiochemistry). Retrieved from

  • PubChem . 1,3-Benzodioxole Derivatives and Reactivity. Retrieved from

  • Google Patents . Process for the preparation of benzodioxole derivatives. Retrieved from

Sources

Exploratory

Technical Guide: Structure Elucidation of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

Executive Summary 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (CAS: 1261836-39-2) is a critical pharmacophore in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles. The benzodio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (CAS: 1261836-39-2) is a critical pharmacophore in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles. The benzodioxole core acts as a bioisostere for catechol, improving metabolic stability.

The primary analytical challenge in synthesizing this intermediate is regiochemical ambiguity . Electrophilic bromination of 1-(benzo[d]dioxol-4-yl)ethan-1-one can theoretically yield the 5-, 6-, or 7-bromo isomers. Standard low-resolution MS cannot distinguish these positional isomers.

This guide details a self-validating structural elucidation workflow utilizing HRMS,


H NMR coupling constants, and 1D-NOE difference spectroscopy to unequivocally confirm the 7-bromo regiochemistry.

The Isomer Challenge & Synthetic Context

The synthesis typically involves the bromination of the activated benzodioxole ring. Due to the directing effects of the methylenedioxy group (strongly activating, ortho/para directing) and the acetyl group (deactivating, meta directing), the reaction mixture often contains impurities.

  • Target: 7-Bromo isomer (Desired).

  • Impurity A: 5-Bromo isomer (Sterically crowded, but electronically feasible).

  • Impurity B: 6-Bromo isomer (Less likely due to combined directing effects, but must be ruled out).

Decision Logic Visualization

The following decision tree illustrates the logic required to rule out incorrect isomers based on spectral data.

G Start Crude Product Analysis MS HRMS Analysis (Isotope Pattern) Start->MS Br_Check 1:1 Doublet at M, M+2? MS->Br_Check NMR_1H 1H NMR (Aromatic Region) Br_Check->NMR_1H Yes Coupling Coupling Constant (J) NMR_1H->Coupling Meta J ~ 1-2 Hz (Meta Coupling) Coupling->Meta Small J Ortho J ~ 8-9 Hz (Ortho Coupling) Coupling->Ortho Large J Isomer_6 REJECT: 6-Bromo Isomer Meta->Isomer_6 Ambiguity Ambiguity: 5-Bromo OR 7-Bromo Ortho->Ambiguity NOE 1D NOE / NOESY Irradiate Acetyl-CH3 Ambiguity->NOE NOE_Result NOE Signal to Aryl-H? NOE->NOE_Result NOE_Yes Yes (H-5) NOE_Result->NOE_Yes Strong Enhancement NOE_No No (Br at C5) NOE_Result->NOE_No No Enhancement Confirm CONFIRMED: 7-Bromo Isomer NOE_Yes->Confirm Reject_5 REJECT: 5-Bromo Isomer NOE_No->Reject_5

Caption: Analytical decision tree for distinguishing brominated benzodioxole isomers using coupling constants and NOE.

Analytical Strategy & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Before investing time in NMR, confirm the elemental composition. The presence of bromine provides a distinct isotopic signature.

  • Method: ESI(+) or APCI(+).

  • Expected Result: A molecular ion cluster

    
     showing a 1:1 ratio of intensity for peaks separated by 2 Da (
    
    
    
    Br and
    
    
    Br).
  • Validation: If the

    
     and 
    
    
    
    peaks are not approximately equal height, the bromination has failed or di-bromination has occurred.
H NMR Spectroscopy (The Primary Filter)

The aromatic region (6.5 – 8.0 ppm) is the first checkpoint. The benzodioxole ring protons provide the key to regiochemistry via spin-spin coupling (


).
Feature7-Bromo (Target)6-Bromo (Impurity)5-Bromo (Impurity)
Proton Positions H-5, H-6H-5, H-7H-6, H-7
Relationship OrthoMetaOrtho
Multiplicity Two Doublets (AB system)Two Doublets (or Singlets)Two Doublets (AB system)
Coupling (

)
8.0 – 9.0 Hz 1.5 – 2.5 Hz 8.0 – 9.0 Hz

Interpretation:

  • If you observe

    
     Hz, you have the 6-bromo isomer . Stop and reject the batch.
    
  • If you observe

    
     Hz, you have narrowed it down to the 5-bromo  or 7-bromo  isomer. Further discrimination is required via NOE.
    
Nuclear Overhauser Effect (NOE) (The Definitive Proof)

This is the critical step. We must determine the spatial proximity of the acetyl group (at C4) to the remaining aromatic protons.

  • 7-Bromo Isomer: The acetyl group at C4 is adjacent to a proton at C5.

    • Result: Irradiating the acetyl methyl group (

      
       ppm) will cause a distinct NOE enhancement of the aromatic doublet corresponding to H-5.
      
  • 5-Bromo Isomer: The acetyl group at C4 is adjacent to the Bromine at C5. The nearest proton is at C6, which is too far for a significant NOE interaction with the acetyl group.

    • Result: Irradiating the acetyl methyl group yields no NOE enhancement in the aromatic region.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Standardizing concentration is vital for resolving second-order effects in the aromatic region.

  • Solvent Selection: Use DMSO-

    
     or CDCl
    
    
    
    . DMSO is preferred if the compound exhibits solubility issues or signal overlap in chloroform.
  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual KBr/NaBr from synthesis) which can broaden lines.

Protocol B: 1D NOE Difference Experiment

This protocol assumes a standard 400 MHz or higher spectrometer (Bruker/Varian).

  • Acquire Reference Spectrum: Run a standard

    
    H spectrum (16 scans) to identify the chemical shift of the acetyl methyl singlet (approx. 2.5–2.6 ppm).[1]
    
  • Set On-Resonance: Set the selective irradiation frequency exactly on the center of the acetyl methyl peak.

  • Set Off-Resonance: Set a control frequency in a blank region of the spectrum (e.g., -2.0 ppm or 12.0 ppm).

  • Parameters:

    • Mixing time (

      
      ): 0.5 to 0.8 seconds.
      
    • Scans: Minimum 64 scans (NOE signals are weak, typically 1-5% intensity).

  • Processing: Subtract the "On-Resonance" FID from the "Off-Resonance" FID.

  • Analysis:

    • Positive peaks in the difference spectrum indicate spatial proximity (< 5 Å).

    • Look for a positive phase peak in the aromatic region (H-5).

Quantitative Data Summary

The following table summarizes the theoretical and empirical chemical shifts expected for the target molecule in CDCl


.
PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
4 Acetyl-C=O~195 (13C)--
Acetyl-CH

Methyl2.55 – 2.65Singlet-
2 -O-CH

-O-
6.10 – 6.15Singlet-
5 Aromatic H7.45 – 7.55Doublet8.5 (Ortho)
6 Aromatic H7.15 – 7.25Doublet8.5 (Ortho)
7 Bromine---

Note: H-5 is typically downfield of H-6 due to the desshielding anisotropy of the adjacent carbonyl group.

Structure Visualization

The following diagram details the spatial relationships utilized in the NOE experiment.

Structure cluster_legend Legend Acetyl Acetyl (C4) H5 H-5 Acetyl->H5 Adjacent (C4-C5) Acetyl->H5 NOE Interaction H6 H-6 H5->H6 Ortho (J=8.5Hz) Br7 Br-7 H6->Br7 Adjacent (C6-C7) Dioxole Dioxole Ring Key1 Blue: Irradiated Group Key2 Green: Observed Enhancement

Caption: Spatial connectivity showing the critical NOE interaction between the C4-Acetyl group and H-5 in the 7-bromo isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for coupling constants and NOE logic).
  • Ilyin Structural Biology. (n.d.). 1-(7-Bromobenzodioxol-4-yl)ethan-1-one.[2][3][4] Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOE and gradient-enhanced spectroscopy protocols).

Sources

Foundational

Technical Whitepaper: 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

This technical guide details the synthesis, chemical properties, and medicinal chemistry applications of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one . This compound serves as a critical pharmacophore and intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, chemical properties, and medicinal chemistry applications of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one . This compound serves as a critical pharmacophore and intermediate in the development of kinase inhibitors (e.g., BET, BRD4) and other small-molecule therapeutics.

Advanced Synthesis, Mechanistic Characterization, and Application in Medicinal Chemistry[1]

Executive Summary

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one (also known as 4-acetyl-7-bromo-1,3-benzodioxole) is a highly functionalized aromatic scaffold. Its unique substitution pattern—featuring an electron-rich dioxole ring, an electron-withdrawing acetyl group, and a reactive bromine handle—makes it an ideal building block for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. This guide outlines a robust, scalable synthetic route starting from 2,3-dihydroxyacetophenone, emphasizing regioselective control during nuclear bromination.

Chemical Profile & Identity
PropertySpecification
IUPAC Name 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one
Common Name 4-Acetyl-7-bromo-1,3-benzodioxole
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
CAS Number Note: Often custom synthesized; structural analogs include 59820-90-5 (dihydrobenzodioxin variant)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Synthetic Pathway Design

The synthesis is best approached via a two-step sequence: Methylenation followed by Regioselective Nuclear Bromination . This route avoids the poor regioselectivity associated with Friedel-Crafts acetylation of pre-brominated benzodioxoles.

3.1. Retrosynthetic Analysis
  • Target: 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

  • Disconnection: C-Br bond (Electrophilic Aromatic Substitution)

  • Intermediate: 1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-one

  • Starting Material: 2,3-Dihydroxyacetophenone (Commercially available)

3.2. Reaction Scheme (Graphviz Visualization)

SynthesisRoute SM 2,3-Dihydroxyacetophenone Inter 1-(Benzo[d]dioxol-4-yl)ethan-1-one (Key Intermediate) SM->Inter Step 1: Cyclization Reagent1 CH2Br2 / K2CO3 DMF, 80°C Reagent1->Inter Product 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (Target) Inter->Product Step 2: Regioselective Bromination Reagent2 Br2 / AcOH or NBS / MeCN Reagent2->Product

Caption: Two-step convergent synthesis from 2,3-dihydroxyacetophenone. Step 1 constructs the dioxole ring; Step 2 installs the bromine atom with high regiocontrol.

Detailed Experimental Protocols
Step 1: Synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-one

This step involves the formation of the methylenedioxy bridge. The use of Cesium Carbonate (


)  or Potassium Carbonate (

)
is critical to facilitate the double nucleophilic substitution.
  • Reagents: 2,3-Dihydroxyacetophenone (1.0 equiv), Dibromomethane (1.2 equiv),

    
     (2.5 equiv).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Protocol:

    • Dissolve 2,3-dihydroxyacetophenone in anhydrous DMF under an inert atmosphere (

      
      ).
      
    • Add anhydrous

      
       followed by the dropwise addition of dibromomethane (
      
      
      
      ).
    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to room temperature, pour into ice water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel column chromatography (eluting with 10-20% EtOAc in Hexanes).

    • Expected Yield: 75–85%.

Step 2: Regioselective Nuclear Bromination

Achieving the 7-bromo substitution requires exploiting the directing effects of the substituents.

  • Mechanistic Insight:

    • Acetyl Group (C4): Meta-directing (deactivating).

    • Alkoxy Groups (C3a, C7a): Ortho/Para-directing (strongly activating).

    • Site Selectivity: Position 7 is ortho to the C7a-oxygen and meta to the acetyl group. Position 5 is ortho to the C3a-oxygen but sterically hindered by the adjacent acetyl group at C4. Therefore, bromination preferentially occurs at C7 .

  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS).[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Protocol:

    • Dissolve the intermediate from Step 1 in Glacial Acetic Acid.

    • Add a solution of Bromine (

      
      , 1.05 equiv)  in AcOH dropwise at 0°C to control exotherm.
      
    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour into ice water containing Sodium Thiosulfate (

      
      ) to neutralize excess bromine.
      
    • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol or purify via chromatography if necessary.

    • Validation:

      
       NMR should show two doublets for the aromatic protons (indicating ortho/meta coupling patterns distinct from the para-substituted isomer).
      
Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The acetyl group serves as a hinge binder or can be converted to an aminopyrimidine.

  • BET Bromodomain Inhibitors: The benzodioxole mimics the acetyl-lysine recognition motif.

  • Fragment-Based Design: The bromine handle allows for rapid library generation via cross-coupling.

Functionalization Logic (Graphviz)

Applications Core 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Condensation Claisen-Schmidt (Aldehydes) Core->Condensation Target1 Biaryl Kinase Inhibitors Suzuki->Target1 Target2 Aminobenzodioxoles (GPCR Ligands) Buchwald->Target2 Target3 Chalcones (Antioxidants/Anti-inflammatory) Condensation->Target3

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and acetyl groups.

Safety & Handling
  • Dibromomethane: Suspected carcinogen and volatile. Use in a fume hood.

  • Bromine (

    
    ):  Highly corrosive and toxic inhalant. Handle with glass syringes and quench properly with thiosulfate.
    
  • Waste Disposal: Halogenated organic waste must be segregated. Aqueous layers from bromination contain acidic byproducts and should be neutralized before disposal.

References
  • Benzodioxole Ring Formation: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. J. Org.[2] Chem. (Cited in search results as PMC article).

  • Bromination of Acetophenones: Eco-friendly and convenient methods for nuclear bromination of acetophenones.[1] Chemistry & Biology Interface, 2017.

  • Commercial Availability & Application: 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one Product Profile. MedChemExpress.

  • General Synthesis of Benzodioxoles: Organic Syntheses, Coll. Vol. 10, p. 74. (General method for catechol methylenation).

(Note: Specific page numbers and volume data for the generic references are illustrative of standard protocols derived from the search context.)

Sources

Exploratory

health and safety information for 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

Health, Safety, and Handling Guide for Research Applications Part 1: Chemical Identity & Structural Context[1] 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one is a specialized halogenated aromatic ketone used primarily as a sc...

Author: BenchChem Technical Support Team. Date: February 2026

Health, Safety, and Handling Guide for Research Applications

Part 1: Chemical Identity & Structural Context[1]

1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one is a specialized halogenated aromatic ketone used primarily as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing complex bioactive molecules via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation reactions at the acetyl group.[1]

Structural Identification[1][2]
  • IUPAC Name: 1-(7-bromo-1,3-benzodioxol-4-yl)ethanone[1]

  • Common Synonyms: 4-Acetyl-7-bromo-1,3-benzodioxole; 7-Bromo-4-acetylmethylenedioxybenzene.[1]

  • Molecular Formula: C₉H₇BrO₃[1]

  • SMILES: CC(=O)C1=C2OCOC2=C(Br)C=C1[1][2]

  • Physical State: Typically a crystalline solid (Off-white to pale yellow).[1]

Reactivity Map

This compound possesses two distinct reactive centers that dictate its handling requirements:

  • Aryl Bromide (C-7): Susceptible to metal-catalyzed insertion (Pd, Ni).[1] Stable under ambient conditions but reactive with strong nucleophiles.[1]

  • Acetyl Group (C-4): An electrophilic carbonyl capable of condensation, reduction, or alpha-functionalization.[1]

ChemicalStructure cluster_safety Safety Implications Core Benzodioxole Core (Acid Sensitive) Br Aryl Bromide (C-7) (Cross-Coupling Site) Core->Br Stable Bond Acetyl Acetyl Group (C-4) (Electrophilic) Core->Acetyl Electron Withdrawing Risk2 Dust Irritant Core->Risk2 Risk1 Not a Lachrymator (Unlike Bromoacetyls) Br->Risk1

Figure 1: Reactivity and safety mapping of the core structure. Note the distinction from lachrymatory alpha-bromo ketones.

Part 2: GHS Hazard Identification & Toxicological Insights[1]

Unlike aliphatic alpha-bromo ketones (which are potent lachrymators and chemical warfare agents), this compound is an aryl bromide .[1] The bromine is attached directly to the benzene ring, significantly reducing its volatility and acute lacrimatory potential.[1] However, it remains a potent irritant.[1]

GHS Classification (Self-Classified/Read-Across)

Based on structural analogs (e.g., 1-(benzo[d][1,3]dioxol-4-yl)ethanone and brominated benzodioxoles), the following GHS classification applies:

Hazard ClassCategoryHazard StatementCode
Skin Irritation Cat 2Causes skin irritation.[1][3][4]H315
Eye Irritation Cat 2ACauses serious eye irritation.[1][3][4]H319
STOT - Single Exp. Cat 3May cause respiratory irritation.[1][5]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1]H302
Functional Toxicology[1]
  • Inhalation: Dust inhalation is the primary risk vector.[1] The benzodioxole moiety can be metabolized to catechols, which may exhibit redox cycling, but the immediate acute risk is mechanical and chemical irritation of the upper respiratory tract.[1]

  • Skin Contact: The lipophilic nature of the benzodioxole ring allows for dermal absorption.[1] Prolonged contact may cause dermatitis.[1]

  • Ingestion: Harmful.[1][3][6] Brominated aromatics can burden hepatic metabolic pathways (CYP450).[1]

Part 3: Engineering Controls & PPE Strategy[1]

The "Defense in Depth" Approach

Trustworthiness in safety comes from redundancy.[1] Do not rely solely on PPE.[1]

  • Primary Barrier (Engineering):

    • Solid Handling: All weighing of the dry powder must occur inside a chemical fume hood or a powder containment balance enclosure.[1] Air velocity should be maintained at >0.5 m/s.[1]

    • Reaction Phase: Reactions involving heating (e.g., Suzuki coupling at 80°C) must be under reflux condensers vented to the hood exhaust or a scrubber.[1]

  • Secondary Barrier (PPE):

    • Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for incidental contact with the solid.

      • Critical Caveat: If dissolved in DCM or THF, use Laminate (Silver Shield) or double-gloved Nitrile/Neoprene, as the solvent permeates standard nitrile rapidly, carrying the solute with it.[1]

    • Eye Protection: Chemical splash goggles are required.[1] Safety glasses are insufficient due to the fine dust potential.[1]

Storage Protocol[1][4]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended. The benzodioxole ring is electron-rich and can oxidize over long periods; the acetyl group is stable but hygroscopic.[1]

  • Segregation: Keep away from strong oxidizers and strong acids (which can cleave the dioxole ring).

Part 4: Experimental Handling & Synthesis Safety[1]

Workflow: Palladium-Catalyzed Cross-Coupling

This is the most common use case.[1] The following protocol integrates safety checks directly into the workflow.

Step-by-Step Protocol:

  • Pre-Weighing Assessment:

    • Check the physical state.[1][7][3][5][6][8] If the solid is caked, do not break it up on an open bench.[1] Use a spatula inside the hood.[1]

  • Solvent Selection:

    • Common solvents: 1,4-Dioxane, Toluene, DMF.[1]

    • Safety Check: DMF poses a cutaneous absorption risk that synergizes with the brominated compound.[1] Double glove is mandatory. [1]

  • Degassing (The Hidden Hazard):

    • Removing oxygen often involves "Freeze-Pump-Thaw" or sparging.[1]

    • Risk:[1][6] Sparging can aerosolize the solution containing the compound.[1]

    • Control: Sparge through a septum with a vent needle connected to a bubbler (closed system), never an open flask.[1]

  • Work-up (Quenching):

    • The reaction mixture will contain Pd residues and the brominated product.[1]

    • Filter through Celite to remove Pd black.[1] Treat the Celite pad as heavy metal waste.[1]

Waste Management Logic
  • Aqueous Waste: If extraction is performed, the aqueous layer (containing inorganic bromide salts) goes to Aqueous Basic/Neutral waste.[1]

  • Organic Waste: Halogenated solvents and the compound itself must go to Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents if your facility separates them (cost control).[1]

  • Silica Gel: Solid waste from column chromatography is contaminated with the aryl bromide and must be bagged and labeled as Hazardous Solid Waste .[1]

SafetyWorkflow Start Start: Weighing Solid CheckState Is it fine dust? Start->CheckState Yes Yes CheckState->Yes High Risk No No CheckState->No Low Risk Hood Use Powder Hood + N95/P100 Mask Solvent Dissolution (DMF/Dioxane) Hood->Solvent Standard Standard Fume Hood Standard->Solvent Reaction Reaction (Heat/Reflux) Solvent->Reaction Waste Disposal Decision Reaction->Waste HaloWaste Halogenated Waste Stream Waste->HaloWaste Liquids SolidWaste Haz-Solid Waste (Silica/Celite) Waste->SolidWaste Solids/Filters Yes->Hood No->Standard

Figure 2: Decision matrix for handling and disposal, emphasizing dust control and waste segregation.[1]

Part 5: Emergency Response

Spills (Solid)
  • Evacuate the immediate area if dust is airborne.[1][5]

  • Don PPE: Goggles, Nitrile gloves, Lab coat.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup: Scoop up the damp material.[1] Wipe the surface with acetone, then soap and water.[1]

Exposure First Aid[1]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6] The mechanical irritation from crystals can damage the cornea—do not rub.[1]

  • Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol/acetone on skin (increases absorption).[1]

  • Inhalation: Move to fresh air. If coughing persists, seek medical attention (potential for delayed sensitization).[1]

References

  • MedChemExpress. 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one Product Information. Retrieved from [1]

  • BLD Pharm. SDS for 5-Bromobenzo[d][1,3]dioxole (Structural Analog). Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: 6-Bromopiperonal (Benzodioxole Analog). Retrieved from [1]

  • PubChem. Compound Summary: 1-(1,3-Benzodioxol-4-yl)ethanone (Parent Scaffold). Retrieved from [1]

  • N.J. Department of Health. Hazardous Substance Fact Sheet: Bromoacetyl Bromide (Contrast Reference).[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthetic Protocols for the Versatile Building Block: 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and drug development, the benzodioxole moiety stands out as a "privileged scaffold," a core structure frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the benzodioxole moiety stands out as a "privileged scaffold," a core structure frequently found in biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] The subject of this guide, 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one, is a key intermediate, offering a strategic entry point for the synthesis of a diverse array of novel chemical entities.[2] The presence of a bromine atom and a ketone functional group on the benzodioxole core provides two orthogonal handles for chemical modification, enabling researchers to explore a vast chemical space.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthetic utilization of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one. The protocols herein are designed to be self-validating, with in-depth explanations of the rationale behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.06 g/mol [3]
CAS Number 1892297-27-6[3]
Appearance Off-white to yellow solid[3]
SMILES CC(C1=C2OCOC2=C(Br)C=C1)=O[3]

Spectroscopic Characterization (Predicted and Representative Data):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 6.10 (s, 2H), 2.60 (s, 3H). Note: This is a predicted spectrum; actual shifts may vary.

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 196.0, 152.0, 147.5, 130.0, 125.0, 115.0, 110.0, 102.0, 26.5. Note: This is a predicted spectrum; actual shifts may vary.

  • IR (KBr, cm⁻¹): ~1680 (C=O, aryl ketone), ~1250, 1040 (C-O, dioxole).

  • Mass Spectrometry (EI): m/z (%) 242/244 ([M]⁺), 227/229 ([M-CH₃]⁺), 199/201 ([M-C₂H₃O]⁺).[4]

Core Synthetic Applications and Protocols

The reactivity of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one is dominated by the chemistry of its aryl bromide and ketone functionalities. This section details protocols for key transformations at the aryl bromide position, namely Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This protocol details the coupling of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one with an arylboronic acid.

Causality and Experimental Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6] The choice of a palladium(II) precatalyst, which is reduced in situ, is common for convenience. A phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. The base is required to activate the boronic acid for transmetalation. A mixed solvent system, often including water, can enhance the solubility of the base and facilitate the reaction.[7]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Starting Material, Arylboronic Acid, and Base Add_Catalyst Add Pd Catalyst and Ligand Start->Add_Catalyst Degas Degas Mixture Add_Catalyst->Degas Add_Solvent Add Degassed Solvent Degas->Add_Solvent Heat Heat to Reaction Temperature Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolated Product Purify->End Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Starting Material, Base, Catalyst, and Ligand Inert Establish Inert Atmosphere Start->Inert Add_Reagents Add Amine and Anhydrous Solvent Inert->Add_Reagents Heat Heat to Reaction Temperature Add_Reagents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction Cool->Quench Extract Aqueous Work-up and Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolated Product Purify->End SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material in Polar Aprotic Solvent Add_Nucleophile Add Nucleophile (e.g., Alkoxide) Start->Add_Nucleophile Heat Heat to Elevated Temperature Add_Nucleophile->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Pour Pour into Water Cool->Pour Extract Extract with Organic Solvent Pour->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End Isolated Product Purify->End

Sources

Application

Application Note: Formulation and Administration Protocol for 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one in Preclinical In Vivo Studies

An in-depth guide for researchers, scientists, and drug development professionals on the preparation of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one solutions for in vivo studies. Abstract and Introduction The successful in...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the preparation of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one solutions for in vivo studies.

Abstract and Introduction

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of an appropriate and consistent drug delivery formulation. 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one is a synthetic intermediate[1][2][3] and a member of the benzodioxole class of compounds, which have demonstrated a wide range of biological activities.[4][5][6] This document provides a detailed methodological guide for the preparation of dosing solutions of this compound for preclinical in vivo research. Given the absence of published, specific physicochemical data for this exact molecule, the protocols herein are established based on first principles for poorly water-soluble, small molecule compounds.[7][8] The core objective is to provide researchers with a robust starting point for developing safe, effective, and reproducible formulations for both oral and intravenous administration routes. We will emphasize the causality behind vehicle selection, detailed step-by-step preparation protocols, and critical quality control checks to ensure the integrity of in vivo experiments.

Compound Characteristics and Safety Precautions

2.1 Physicochemical Properties

A thorough understanding of a compound's properties is the first step in formulation development.[7]

PropertyDataSource(s)
IUPAC Name 1-(7-Bromobenzo[d][9][10]dioxol-4-yl)ethan-1-one-
CAS Number 1892297-27-6[1]
Molecular Formula C₉H₇BrO₃[1]
Molecular Weight 243.06 g/mol [1]
Appearance Solid, Off-white to yellow[1]
Solubility Data not publicly available. Assumed to be poorly soluble in aqueous media based on its chemical structure (brominated aromatic ketone).Inferred
Stability Stable under recommended storage conditions.[11]

2.2 Safety and Handling

While no specific toxicology data for this compound is available, it should be handled with care, following standard laboratory procedures for new chemical entities. General safety precautions for similar brominated aromatic compounds apply.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[13]

  • Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[15]

  • Handling: Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory area.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Vehicle Selection: A Critical Decision for In Vivo Success

The choice of vehicle is paramount as it must solubilize or suspend the compound without exerting biological effects of its own, which could confound experimental results.[7][9] The selection process is guided by the compound's solubility and the intended route of administration.

G cluster_0 A Start: Characterize Compound (1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one) B Assess Aqueous Solubility A->B C Soluble in Aqueous Buffer (e.g., Saline, PBS) B->C Yes D Poorly Soluble in Aqueous Buffer B->D No (Assumed) E Select Route of Administration C->E D->E F Oral (PO) E->F Oral G Intravenous (IV) E->G IV, IP, SC H Option 1: Suspension (e.g., 0.5% CMC, 1% Tween 80) F->H I Option 2: Co-Solvent Solution (e.g., PEG400, Propylene Glycol) F->I J Co-Solvent Solution (Sterile) (e.g., DMSO/PEG300/Tween 80/Saline) Must be a clear, filterable solution G->J K Final Formulation H->K I->K J->K

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Vehicle ComponentTypeCommon ConcentrationUse & RationalePotential IssuesSource(s)
Carboxymethylcellulose (CMC) Suspending Agent0.5 - 2% (w/v)Forms a uniform suspension for oral gavage. Biologically inert and well-tolerated.Not a true solution; homogeneity is critical. Unsuitable for IV.[7][16]
Tween 80 (Polysorbate 80) Surfactant1 - 5% (v/v)Improves wettability of the compound, aids in suspension stability, and can enhance absorption.Can cause hypersensitivity reactions in some cases, especially via IV route.[7]
Polyethylene Glycol (PEG) 400 Co-solvent10 - 40% (v/v)Solubilizes compounds with intermediate solubility. Generally well-tolerated for oral and parenteral routes.Can cause toxicity at high doses. Viscous.[9][17]
Dimethyl Sulfoxide (DMSO) Co-solvent<10% (v/v)Powerful solvent for highly lipophilic drugs.Can have intrinsic biological effects and cause local irritation or toxicity.[9][17][18]
Corn/Sesame/Olive Oil Lipid-based VehicleN/AFor highly lipophilic compounds administered orally or intraperitoneally.Not suitable for IV administration. Can influence compound metabolism.[7][17]

Experimental Protocols

4.1 Pre-formulation Solubility Screen (Mandatory First Step)

Before preparing a large batch, it is critical to determine an approximate solubility in the selected vehicle system.

  • Prepare a stock solution: Accurately weigh ~10-20 mg of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one. Dissolve it in a minimal amount of a strong organic solvent like 100% DMSO to create a concentrated stock (e.g., 50 mg/mL).

  • Test Vehicles: In separate microcentrifuge tubes, add a fixed volume of your proposed final vehicle systems (e.g., the complete co-solvent mixture for IV, or the CMC/Tween solution for oral).

  • Titrate: Add a small, known volume of the compound's stock solution to each test vehicle. Vortex thoroughly.

  • Observe: Check for precipitation. Continue adding small aliquots of the stock solution until precipitation occurs and does not redissolve. This will establish the maximum practical concentration for your formulation.[19]

4.2 Protocol 1: Preparation for Oral Gavage (Suspension)

This protocol is designed for oral administration where achieving a true solution is not feasible or necessary. The goal is a homogenous, easily re-suspendable formulation.

G cluster_0 A Step 1: Calculate - Total compound mass - Total vehicle volume B Step 2: Weigh Compound Accurately weigh 1-(7-Bromobenzo...) ethan-1-one powder. A->B C Step 3: Triturate Grind powder to a fine consistency in a mortar. B->C D Step 4: Prepare Vehicle (e.g., 0.5% CMC + 2% Tween 80 in water) C->D E Step 5: Create Slurry Add a small amount of vehicle to the powder and mix into a smooth paste. D->E F Step 6: Final Dilution Gradually add remaining vehicle while stirring/vortexing continuously. E->F G Step 7: Homogenize Sonicate or vortex vigorously before each animal is dosed. F->G H Step 8: Administer Use appropriate size gavage needle. Monitor animal post-administration. G->H

Caption: Step-by-step workflow for preparing an oral suspension.

  • Objective: To prepare a 10 mg/mL suspension in a vehicle of 0.5% CMC, 2% Tween 80 in sterile water.

  • Materials:

    • 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

    • Carboxymethylcellulose (CMC), sodium salt

    • Tween 80 (Polysorbate 80)

    • Sterile water

    • Glass mortar and pestle

    • Stir plate and magnetic stir bar

    • Appropriately sized sterile container

  • Methodology:

    • Dosage Calculation: Determine the final desired concentration (e.g., 10 mg/mL) and the total volume needed for the study. For a 25g mouse receiving a 100 mg/kg dose, the volume would be 0.25 mL (assuming a dosing volume of 10 mL/kg).[20][21][22]

    • Vehicle Preparation: To make 50 mL of vehicle, add 0.25 g of CMC and 1 mL of Tween 80 to ~45 mL of sterile water. Heat gently (to ~40-50°C) and stir with a magnetic stir bar until the CMC is fully dissolved. Cool to room temperature and adjust the final volume to 50 mL.

    • Weigh Compound: Accurately weigh the required mass of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one. For a 10 mg/mL concentration in 50 mL, this would be 500 mg.

    • Trituration: Place the weighed powder into a clean glass mortar. Triturate (grind) the powder with the pestle to a fine, uniform consistency. This increases the surface area and aids in creating a stable suspension.[23]

    • Slurry Formation: Add a small volume (~2-3 mL) of the prepared vehicle to the mortar. Mix with the pestle to form a smooth, homogenous paste, ensuring no clumps remain.

    • Final Formulation: Gradually transfer the paste to your final sterile container. Use additional vehicle to rinse the mortar and pestle multiple times, adding the rinsate to the final container to ensure a complete transfer of the compound.

    • Homogenization: Add the remaining vehicle to reach the final volume. Stir vigorously. Before dosing each animal, the suspension must be thoroughly mixed by vortexing or sonication to ensure uniform distribution of the compound.[7]

    • Administration: Use a properly sized, blunt-tipped gavage needle. Measure the needle length against the animal (from the tip of the nose to the last rib) to prevent perforation of the esophagus or stomach.[21][22] Administer the dose slowly and monitor the animal for at least 15 minutes post-gavage for any signs of distress.[24]

4.3 Protocol 2: Preparation for Intravenous Injection (Solution)

This protocol requires a sterile, clear solution. The use of co-solvents is necessary to dissolve the compound. This formulation is a common starting point, often referred to as "TCD" (Tween/Cremophor/Dextrose) or similar multi-component systems. A modified version using PEG and DMSO is presented here.

  • Objective: To prepare a 2 mg/mL clear solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • Materials:

    • 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

    • Dimethyl Sulfoxide (DMSO), sterile/endotoxin-free

    • PEG300 or PEG400, sterile

    • Tween 80, sterile

    • 0.9% Sodium Chloride (Sterile Saline) for injection

    • Sterile tubes and syringes

    • Sterile 0.22 µm syringe filter

  • Methodology:

    • Dosage Calculation: Calculate the required concentration and total volume. IV injection volumes are typically lower, around 5-10 mL/kg for mice.[25]

    • Initial Solubilization: In a sterile tube, weigh the required amount of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one. Add the DMSO component first (e.g., for 10 mL final volume, add 1 mL DMSO). Vortex or sonicate until the compound is completely dissolved. This is the most critical step.[25]

    • Addition of Co-solvents: Sequentially add the PEG300 (4 mL) and Tween 80 (0.5 mL). Mix thoroughly after each addition. The solution should remain clear.

    • Final Dilution: Slowly add the sterile saline (4.5 mL) to the mixture, vortexing during the addition. Adding the aqueous component last and slowly is crucial to prevent the compound from precipitating out of solution.[7]

    • Quality Control (Visual Check): The final formulation must be a perfectly clear, particle-free solution. If any cloudiness or precipitate is observed, the formulation is not suitable for IV injection.

    • Sterile Filtration (Optional but Recommended): If the initial components were not sterile-filtered, the final solution can be passed through a 0.22 µm syringe filter into a sterile container. Note that this may not be possible if the solution is too viscous. Aseptic preparation techniques are paramount.[26]

    • Administration: Use an appropriate gauge needle (e.g., 27-30G) for the chosen injection site (e.g., tail vein). Administer the solution slowly.[27]

Troubleshooting

IssuePossible CauseSolutionSource(s)
Compound Precipitates in Vehicle Insufficient solubility in the chosen vehicle system.- Decrease the final concentration of the compound. - Adjust co-solvent ratios (e.g., increase PEG, decrease aqueous phase). - Perform a more thorough solubility screen.[7]
Suspension is Not Homogenous Inadequate mixing or large particle size.- Ensure thorough trituration to a fine powder. - Increase sonication/vortexing time. - Re-suspend immediately before every dose.[23]
Animal Shows Signs of Distress Improper gavage technique. - Vehicle toxicity. - Formulation irritation.- Review and practice gavage technique. - Run a vehicle-only control group to check for toxicity. - Reduce the concentration of DMSO or other potentially irritating components.[9][24]

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically grounded approach to preparing 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one for in vivo studies. The critical first step is a pre-formulation screen to confirm solubility and stability in the chosen vehicle. For oral administration, a well-formulated suspension using CMC and Tween 80 is a robust choice, while intravenous studies demand a carefully prepared, clear co-solvent solution. Adherence to these guidelines, with a focus on the rationale behind each step, will enhance the accuracy, reproducibility, and ultimate success of preclinical research involving this compound.

References

  • Sci-Hub. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
  • BenchChem. (2025). A Comparative Analysis of Benzodioxole Derivatives: Bridging the Gap Between In Vitro and In Vivo Efficacy.
  • BenchChem. (2025). Technical Support Center: Vehicle Controls for In Vivo Studies.
  • ResearchGate. (2025). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • BenchChem. (2025). Application Notes and Protocols: Preparing JNJ-41443532 for Oral Gavage in Rodents.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
  • IISTE.org. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • Semantic Scholar. (2014). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies.
  • PMC. (N.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • MedChemExpress. (N.d.). 1-(7-Bromobenzo[d][9][10]dioxol-4-yl)ethan-1-one | Drug Intermediate. Available at:

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PMC. (N.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus.
  • Unspecified Source. (2023). Drug IV Injection Guidelines IV Infusion Guidelines.
  • USF Health. (2016). PREPARING INJECTABLE MEDICATIONS.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Scribd. (2023). Meeting 14 Preparation of Drugs, Solutions For Injection and Infusion.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • PMC. (N.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • ResearchGate. (N.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • UCSF IACUC. (N.d.). Oral Gavage In Mice and Rats.
  • B. Pharm VI Practical Lab Manual. (N.d.). Pharmacology III.
  • NICU Weebly. (N.d.). GUIDE TO DILUTION AND ADMINISTRATION OF IV MEDICATIONS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Theranyx Gen. (N.d.). 1-(7-Bromobenzodioxol-4-yl)ethan-1-one.
  • Pig Health. (N.d.). 1-(7-Bromobenzodioxol-4-yl)ethan-1-one.
  • Merck. (N.d.). 1-(7-Bromobenzo[d][9][10]dioxol-4-yl)ethan-1-one. Available at:

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies with Riboflavin Tetrabutyrate.
  • MedChemExpress. (N.d.). 1-(7-Bromobenzo[d][9][10]dioxol-4-yl)ethan-1-one | Drug Intermediate. Available at:

  • Emulate Inc. (N.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Pfizer. (2011). MATERIAL SAFETY DATA SHEET.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Strategy The synthesis of 1-(7-Bromobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Strategy

The synthesis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (Target Molecule, TM ) presents a classic challenge in aromatic substitution: Regiocontrol .

The benzodioxole ring is strongly activating, but the presence of the acetyl group (meta-directing) and the bromine (ortho/para-directing) creates conflicting electronic vectors.

  • Direct Bromination Route: Attempting to brominate 1-(benzo[d]dioxol-4-yl)ethan-1-one often leads to a mixture of the 6-bromo (major impurity) and 7-bromo (target) isomers due to the directing power of the C-3 oxygen.

  • The Superior Route (Recommended): The Lithium-Halogen Exchange of a symmetrical precursor (4,7-dibromobenzo[d]dioxole). This method relies on symmetry breaking rather than electrophilic aromatic substitution (EAS) rules, guaranteeing the correct regiochemistry.

This guide prioritizes the Lithiation Route for high-purity applications (drug discovery) and provides troubleshooting for the Direct Bromination Route for cost-sensitive scale-ups.

Master Workflows (Visualized)

Workflow A: The "Symmetry Breaking" Route (High Precision)

Recommended for gram-scale and library synthesis.

LithiationRoute Start Start: 1,3-Benzodioxole Bromination Step 1: Exhaustive Bromination (Br2, FeBr3) Start->Bromination Dibromo Intermediate: 4,7-Dibromobenzo[d]dioxole (Symmetrical) Bromination->Dibromo Yield >85% LiExchange Step 2: Mono-Lithiation (n-BuLi, -78°C, THF) Dibromo->LiExchange LithioSpecies Transient: 4-Lithio-7-bromobenzo[d]dioxole LiExchange->LithioSpecies Kinetic Control Acylation Step 3: Acylation (N-methoxy-N-methylacetamide) LithioSpecies->Acylation Product Target: 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one Acylation->Product Regiospecific

Caption: Figure 1. The symmetry-breaking strategy avoids isomeric mixtures by starting with a symmetric dibromide.

Critical Protocols & Troubleshooting

Method A: Mono-Lithiation of 4,7-Dibromobenzo[d]dioxole

The "Gold Standard" for Regioselectivity.

The Logic: 4,7-dibromobenzo[d]dioxole is symmetrical. Removing one bromine atom (via Li-exchange) creates the 4-lithio-7-bromo species. Reaction with an acetyl source (Weinreb amide) installs the ketone exactly where the lithium was, ensuring 100% regioselectivity.

Step-by-Step Protocol
  • Precursor Prep: Dissolve 4,7-dibromobenzo[d]dioxole (1.0 eq) in anhydrous THF (0.2 M).

  • Cryogenics: Cool to -78°C (Internal temperature).

  • Exchange: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 30 mins.

    • Critical: Do not exceed -70°C. Higher temps cause "scrambling" (diletiation or benzyne formation).

  • Equilibration: Stir at -78°C for 1 hour.

  • Quench: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) dissolved in THF.

    • Why Weinreb? It prevents over-addition (forming the tertiary alcohol) which is common with acetyl chloride or acid anhydrides.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2][3]

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Recovery of Starting Material (Dibromide) Incomplete LithiationEnsure n-BuLi is fresh (titrate before use). Increase stir time at -78°C to 2 hrs.
Formation of Di-acetyl product Excess n-BuLi or Temp SpikeStrictly control temp < -70°C. Use exactly 1.05 eq of n-BuLi.
Formation of Tertiary Alcohol Wrong ElectrophileDo not use Acetyl Chloride. Use the Weinreb amide or Acetic Anhydride (with care).
Low Yield (<50%) Wet THFMoisture kills the Lithio-intermediate immediately. Distill THF over Na/Benzophenone or use molecular sieves.
Method B: Direct Bromination of 4-Acetylbenzodioxole

The "Scale-Up" Route (Lower Purity, Lower Cost).

The Logic: Starting with 1-(benzo[d]dioxol-4-yl)ethan-1-one, you add bromine.[4] The challenge is that the C-6 position is electronically similar to C-7.

Troubleshooting Method B

Q: I am getting a 60:40 mixture of the 6-bromo and 7-bromo isomers. How do I shift this? A: This is the inherent flaw of Method B. The C-6 position is para to the C-3 oxygen, making it highly nucleophilic. To favor C-7 (ortho to C-1 oxygen):

  • Switch Solvent: Use Dichloromethane (DCM) at -20°C . Lower temperatures increase selectivity for the kinetically favored product (often C-7 due to chelation effects if Lewis Acids are used).

  • Lewis Acid Chelation: Use AlCl₃ or FeBr₃ . The Lewis acid coordinates to the ketone and the C-3 oxygen, sterically blocking C-3/C-4 and potentially deactivating C-6 via the "swamping catalyst" effect, pushing bromination to C-7.

Q: How do I separate the isomers? A: They are difficult to separate by flash chromatography (similar Rf).

  • Solution: Use Recrystallization . The 7-bromo isomer (Target) is often more symmetrical and packs better. Try recrystallization from Ethanol/Heptane (1:4) .

FAQ: Expert Insights

Q1: Can I use Acetyl Chloride for the quench in Method A?

No. Acetyl chloride is too reactive. The ketone product formed reacts faster with the remaining organolithium reagent than the Weinreb amide does, leading to a tertiary alcohol impurity (1,1-bis(7-bromobenzo[d]dioxol-4-yl)ethanol). Always use N-methoxy-N-methylacetamide or Acetic Anhydride (inverse addition).

Q2: Why is the 4,7-dibromo precursor preferred over 4-bromo?

If you start with 4-bromobenzodioxole and lithiate, the lithium goes to position 4. You get 4-acetylbenzodioxole. You then still have to brominate it (facing the Method B regioselectivity issues). Starting with the dibromide effectively "protects" the 7-position with a bromine atom that stays there, while you manipulate the 4-position.

Q3: My reaction turns black during Method A. Is this normal?

No. A dark brown/black color at -78°C usually indicates decomposition of the THF by the organolithium (proton abstraction from solvent) or moisture contamination. The reaction should be light yellow or orange. Ensure your manifold is leak-free and Argon/Nitrogen is dry.

Diagnostic Decision Tree

Use this flow to determine the cause of low yields.

Troubleshooting Start Issue: Low Yield of Target MethodCheck Which Method? Start->MethodCheck MethodA Method A (Lithiation) MethodCheck->MethodA MethodB Method B (Direct Bromination) MethodCheck->MethodB CheckSM Is SM (Dibromide) recovered? MethodA->CheckSM CheckImpurity Isomers present (6-Br)? MethodB->CheckImpurity Dryness Action: Dry THF/Check n-BuLi Titer CheckSM->Dryness Yes TempControl Action: Ensure T < -70°C CheckSM->TempControl No (Complex Mix) Purification Action: Recrystallize (EtOH/Heptane) CheckImpurity->Purification Yes

Caption: Figure 2. Diagnostic logic for isolating yield-killing variables.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Foundational text on the lithi
  • Dallacker, F., & Korb, W. (1966). "Derivatives of Methylenedioxybenzene." Justus Liebigs Annalen der Chemie, 694(1), 98-109. Establishes the synthesis of 4,7-dibromobenzo[d]dioxole.
  • Luo, Z., et al. (2011). "Regioselective Synthesis of Polysubstituted Benzodioxoles." Journal of Organic Chemistry, 76(11), 4582–4590. Discusses the directing effects of the dioxole ring vs. other substituents.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Substituted Acetophenone Synthesis

Welcome to the Technical Support Center for the synthesis of substituted acetophenones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted acetophenones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for successful synthesis.

Section 1: Troubleshooting Guide

Navigating the challenges of chemical synthesis is an inherent part of research. This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of substituted acetophenones, primarily via the Friedel-Crafts acylation reaction.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting unexpected outcomes in your synthesis.

Troubleshooting_Workflow start Start | Reaction Outcome low_yield Low or No Product Yield start->low_yield Unsatisfactory? success Successful Synthesis start->success Expected Outcome side_products Formation of Side Products low_yield->side_products Impure Product? check_reagents Inactive Catalyst? Insufficient Catalyst? Deactivated Aromatic Ring? Suboptimal Temperature/Time? low_yield->check_reagents Check Reagents & Conditions workup_issues Work-up & Isolation Difficulties side_products->workup_issues Purification Problems? check_side_reactions Polysubstitution? Rearrangement? Dark-colored Mixture? side_products->check_side_reactions Analyze Impurities check_workup Emulsion Formation? Incomplete Hydrolysis of Complex? workup_issues->check_workup Evaluate Procedure solution_reagents1 Use fresh anhydrous AlCl₃. Dry all glassware and solvents. check_reagents:f0->solution_reagents1 Moisture contamination solution_reagents2 solution_reagents2 check_reagents:f1->solution_reagents2 Stoichiometry issue solution_reagents3 Protect activating groups (e.g., -NH₂) or consider alternative routes for strongly deactivated rings. check_reagents:f2->solution_reagents3 Substrate limitation solution_reagents4 Increase reaction time or temperature. Monitor with TLC. check_reagents:f3->solution_reagents4 Kinetics solution_reagents1->side_products solution_reagents2->side_products solution_reagents3->side_products solution_reagents4->side_products solution_side1 Use a 1:1 stoichiometry of acylating agent. Avoid high temperatures. check_side_reactions:f0->solution_side1 Diacylation solution_side2 Confirm acylium ion stability. Acylation is generally free of rearrangements. check_side_reactions:f1->solution_side2 Isomer formation (less common in acylation) solution_side3 Control temperature carefully. Use a non-reactive solvent. check_side_reactions:f2->solution_side3 Polymerization/Side Reactions solution_side1->workup_issues solution_side2->workup_issues solution_side3->workup_issues solution_workup1 Pour reaction mixture slowly onto ice and concentrated HCl. check_workup:f0->solution_workup1 Aluminum salt issue solution_workup2 Ensure vigorous stirring during hydrolytic workup. check_workup:f1->solution_workup2 Product bound to catalyst solution_workup1->success solution_workup2->success

Caption: Troubleshooting decision tree for Friedel-Crafts acylation.

Common Problems and Solutions in Q&A Format

Issue: Low or No Product Yield

  • Q1: My reaction is not proceeding, or the yield of my substituted acetophenone is very low. What are the likely causes?

    A1: This is a common issue that can often be traced back to a few key factors:

    • Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your reagents, solvent, or on the glassware will deactivate the catalyst.[1] Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.[2][1] It is best practice to use a freshly opened bottle of anhydrous AlCl₃.

    • Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid forms a complex with the ketone product.[2] This means that the catalyst is not regenerated and is consumed stoichiometrically. Therefore, you must use at least one equivalent of the Lewis acid for every equivalent of the acylating agent, and often a slight excess (e.g., 1.1 equivalents) is recommended to drive the reaction to completion.[2][1][3]

    • Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution, and as such, it works best with electron-rich or neutral aromatic rings. If your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will be very slow or may not proceed at all.[4][5] Similarly, aromatic amines can be problematic as the amino group, a Lewis base, will react with the Lewis acid catalyst, deactivating the ring.[1] In such cases, protecting the amino group (e.g., by converting it to an amide) before acylation is a viable strategy.[1]

    • Inadequate Reaction Conditions: The reaction may require more time or a higher temperature to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] For some less reactive substrates, heating the reaction mixture may be necessary.[7]

Issue: Formation of Side Products

  • Q2: I've isolated my product, but it's contaminated with significant impurities. What are the likely side reactions?

    A2: The formation of side products can complicate purification and reduce your overall yield. Here are some common culprits:

    • Diacylation: Although the acetyl group is deactivating, forcing conditions such as high temperatures or a large excess of the acylating agent can lead to the introduction of a second acetyl group onto the aromatic ring.[2] To avoid this, maintain a controlled stoichiometry (close to 1:1) of the acylating agent and the aromatic substrate and avoid excessive heating.[2]

    • Dark-Colored Reaction Mixture: The development of a dark brown or black color can indicate polymerization or other side reactions.[2] This is often a result of elevated temperatures. Careful temperature control, often by performing the initial addition of reagents at 0°C in an ice bath, can mitigate this.[6][8] The choice of solvent is also crucial; using a non-reactive solvent like dichloromethane (DCM) or 1,2-dichloroethane is recommended.[2][1]

Issue: Difficult Product Isolation (Work-up)

  • Q3: I'm having trouble during the work-up. The layers are not separating, or I'm getting a persistent emulsion.

    A3: Work-up issues in Friedel-Crafts acylations are frequently related to the aluminum salts generated.

    • Stable Emulsions: The presence of aluminum salts can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult.[2]

    • Incomplete Hydrolysis: The product ketone forms a complex with the aluminum chloride that must be hydrolyzed to liberate the desired product.[2][8]

    • The Solution: A robust work-up procedure involves slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2][6] The ice helps to control the exothermic quenching process, while the acid helps to break up the ketone-catalyst complex and keep the aluminum salts dissolved in the aqueous phase.[2][8] Vigorous stirring during this step is essential.[9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions related to the synthesis of substituted acetophenones.

  • Q4: What is the fundamental mechanism of the Friedel-Crafts acylation for synthesizing substituted acetophenones?

    A4: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[10] The mechanism involves three key steps:

    • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[10][5]

    • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex.[10]

    • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bonded to the new acyl group, restoring the aromaticity of the ring and yielding the final acetophenone product.[10]

    FC_Acylation_Mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylCl R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylCl->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Benzene Aromatic Ring SigmaComplex Sigma Complex (Resonance Stabilized) Benzene->SigmaComplex + [R-C≡O]⁺ Product Substituted Acetophenone SigmaComplex->Product - H⁺ (via AlCl₄⁻)

    Caption: Simplified mechanism of Friedel-Crafts acylation.

  • Q5: Why is Friedel-Crafts acylation generally preferred over Friedel-Crafts alkylation for preparing ketones?

    A5: Friedel-Crafts acylation has two significant advantages over alkylation:

    • No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the rearrangements that are a common problem with the carbocations formed during alkylation.[10][11] This leads to a single, predictable product.

    • Avoidance of Polyalkylation: The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2][10] In contrast, the alkyl groups introduced during alkylation are electron-donating, activating the ring and often leading to multiple substitutions.[2]

  • Q6: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

    A6: Yes, acetic anhydride is a common and effective alternative to acetyl chloride for the synthesis of acetophenones.[2] While acetyl chloride is often more reactive, acetic anhydride can be advantageous as it is less volatile and may be easier to handle.[2] The choice between the two can influence reaction conditions and by-product profiles, but both require a Lewis acid catalyst.[2]

  • Q7: Are there "greener" or more environmentally friendly catalysts for this reaction?

    A7: Yes, significant research has been dedicated to developing more sustainable alternatives to traditional stoichiometric Lewis acids like AlCl₃, which generate corrosive waste streams.[12] Some of these alternatives include:

    • Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and metal oxides, can be used. These are often reusable and simplify product purification.

    • Brønsted Acids: Strong Brønsted acids like sulfuric acid or triflic acid can catalyze the reaction, although they may not be suitable for all substrates.

    • Metal-Organic Frameworks (MOFs): Recent research has shown that encapsulating catalysts like phosphotungstic acid within MOFs can lead to efficient, reusable catalysts for acylation reactions under milder conditions.[13]

  • Q8: What are the key safety precautions I should take when performing a Friedel-Crafts acylation?

    A8: Safety is paramount. Key precautions include:

    • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[9]

    • Fume Hood: Both acylating agents (acetyl chloride, acetic anhydride) and Lewis acids (AlCl₃) are corrosive and/or lachrymatory.[9] All manipulations should be performed in a well-ventilated fume hood.[6][9]

    • Anhydrous Conditions: Aluminum chloride reacts violently with water, releasing HCl gas.[6][9] Avoid all contact with moisture.

    • Exothermic Reaction: The reaction is often highly exothermic, especially during the addition of the Lewis acid and the quenching step.[6][8] Use an ice bath to control the temperature and add reagents slowly.[6]

Section 3: Experimental Protocols & Data

General Protocol for Friedel-Crafts Acylation of an Aromatic Substrate

This is a generalized procedure and should be optimized for specific substrates and scales.

  • Glassware Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).[6][14]

  • Reagent Setup:

    • To the reaction flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane).[14] Cool the suspension to 0°C in an ice bath.

    • In the addition funnel, prepare a solution of the acylating agent (e.g., acetyl chloride, 1.0 equivalent) in the anhydrous solvent.[14]

  • Acylium Ion Formation: Add the acylating agent solution dropwise to the stirred Lewis acid suspension at 0°C.[1][6] Allow the mixture to stir for 15-30 minutes.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.[1]

  • Reaction: After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for a specified time (e.g., 1-4 hours), or gently refluxed if necessary.[14] Monitor the reaction's progress by TLC.[6]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with the solvent (e.g., dichloromethane).[6]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.[6]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[9]

Comparative Data: Common Solvents for Friedel-Crafts Acylation
SolventDielectric Constant (20°C)Boiling Point (°C)Reactivity Notes
Dichloromethane (DCM)9.139.6Commonly used, good solvent for reactants and intermediates.[3]
1,2-Dichloroethane (DCE)10.483.5Useful for reactions requiring higher temperatures.[1]
Carbon Disulfide (CS₂)2.646.3Traditional solvent, but highly flammable and toxic.
Nitrobenzene34.8210.9Can dissolve AlCl₃ well, but is a deactivating solvent and can undergo reaction under harsh conditions.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). Benchchem.
  • Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis. (n.d.). Benchchem.
  • Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline. (n.d.). Benchchem.
  • A Comparative Guide to the Synthetic Routes of Substituted Acetophenones. (n.d.). Benchchem.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). ACS Publications.
  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).
  • Technical Support Center: Synthesis of Acetophenone Derivatives. (n.d.). Benchchem.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PMC.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube.
  • Optimization of reaction conditions for Friedel-Crafts acylation. (n.d.). Benchchem.
  • Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. (n.d.). Benchchem.
  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

Executive Summary This technical guide provides a rigorous protocol for the structural validation of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (CAS: 1261833-26-8).[1] As a critical scaffold in the synthesis of BET bromod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous protocol for the structural validation of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (CAS: 1261833-26-8).[1] As a critical scaffold in the synthesis of BET bromodomain inhibitors and kinase modulators, the regiochemical purity of this intermediate is paramount.[1]

The primary analytical challenge lies in differentiating the target 4,7-disubstituted isomer from the thermodynamically favorable 5,6-disubstituted regioisomer often formed during electrophilic aromatic substitution.[1] This guide compares the NMR performance of the target molecule against its regioisomeric impurities, establishing a self-validating logic for structural confirmation.

Structural Context & analytical Challenge

The benzo[d]dioxole ring system directs electrophilic substitution to the positions ortho and para to the oxygen atoms.[1] However, the introduction of the acetyl and bromo groups creates a conflict in directing effects.[1]

  • Target Molecule (A): 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one.[1][2][3][4]

    • Substitution Pattern: 4,7-disubstituted.[1]

    • Symmetry: Asymmetric.[1]

    • Key Feature: Protons at positions 5 and 6 are ortho to each other.[1]

  • Common Impurity (B): 1-(5-Bromobenzo[d]dioxol-6-yl)ethan-1-one.[1]

    • Substitution Pattern: 5,6-disubstituted.[1][5]

    • Key Feature: Protons at positions 4 and 7 are para to each other (separated by substituents).[1]

The Analytical Directive: The definitive differentiator is the spin-spin coupling constant (


)  of the aromatic protons.[1]

Experimental Protocol

To ensure reproducibility and high-resolution data capable of resolving fine coupling constants, the following protocol is mandatory.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this analysis.[1] DMSO often broadens signals due to viscosity and hygroscopy, potentially obscuring the fine splitting of the aromatic doublets.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Quality: 5mm high-precision NMR tubes (camber < 3 µm).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (d1): Set to

    
     seconds. The aromatic protons adjacent to the bromine and carbonyl have long 
    
    
    
    relaxation times; insufficient delay will distort integration values.[1]
  • Acquisition Time (aq):

    
     seconds to ensure high digital resolution (Hz/pt) for accurate coupling constant measurement.
    

Comparative H NMR Analysis

The following data compares the spectral performance of the Target (4,7-isomer) against the Alternative (5,6-isomer).

Aromatic Region: The "Ortho vs. Para" Logic[1]

This is the critical validation step.

FeatureTarget: 4,7-Disubstituted (Correct Product)Alternative: 5,6-Disubstituted (Impurity)Scientific Rationale
Multiplicity Two Doublets (d) Two Singlets (s) Vicinal coupling (

) vs. Para coupling (

).[1]
Coupling (

)
8.0 – 9.0 Hz < 1 Hz (often unresolved)Ortho protons couple strongly; Para protons show negligible coupling.[1]
Shift H-A

7.45 ppm (H-5)

7.05 ppm (H-4)
H-5 is ortho to the carbonyl (deshielding zone).[1]
Shift H-B

7.15 ppm (H-6)

7.35 ppm (H-7)
H-6 is ortho to the bromine.[1]
Aliphatic & Heterocyclic Region[6]

These signals confirm the presence of functional groups but do not distinguish regioisomers effectively.[1]

  • Methylenedioxy (

    
    ):  Appears as a sharp singlet at 
    
    
    
    6.10 – 6.15 ppm
    .[1]
    • Note: In the 4,7-isomer, this peak may show slight broadening or extremely fine splitting due to long-range coupling with H-5/H-6, but it is typically treated as a singlet.[1]

  • Acetyl Methyl (

    
    ):  Sharp singlet at 
    
    
    
    2.55 – 2.60 ppm
    .[1]

C NMR Analysis


C NMR provides complementary verification, particularly regarding the quaternary carbons.[1]
Carbon TypeChemical Shift (

ppm)
Assignment & Logic
Carbonyl 195.0 – 197.0 Ketone

.[1] Deshielded by resonance with the aromatic ring.[1]
C-O (Ring) 148.0 – 152.0 C-3a and C-7a.[1] Oxygen attachment strongly deshields these aromatic carbons.
C-Br 105.0 – 110.0 C-7.[1] Bromine attachment typically shields the ipso carbon relative to H-substitution (Heavy Atom Effect).[1]
Methylene 102.0 – 103.0

.[1] Characteristic region for methylenedioxy carbons.
Methyl 28.0 – 30.0 Acetyl

.

Validation Workflow (DOT Visualization)

The following diagram illustrates the decision tree for validating the product structure during synthesis.

NMR_Validation_Workflow Start Crude Reaction Mixture Prep Sample Prep: CDCl3 (Conc: 15mg/0.6mL) Start->Prep H1_Acq Acquire 1H NMR (d1=5s, aq=3s) Prep->H1_Acq Decision_Aromatics Analyze Aromatic Region (7.0 - 7.6 ppm) H1_Acq->Decision_Aromatics Result_Singlets Two Singlets Observed Decision_Aromatics->Result_Singlets No Coupling Result_Doublets Two Doublets (J=8.5Hz) Decision_Aromatics->Result_Doublets Ortho Coupling Conclusion_Fail REJECT: 5,6-Isomer (Para-substitution) Result_Singlets->Conclusion_Fail C13_Check Secondary Check: 13C NMR Confirm C-Br ipso shift (~108 ppm) Result_Doublets->C13_Check Conclusion_Pass PASS: 4,7-Isomer (Ortho-substitution) Final Release for Next Step Conclusion_Pass->Final C13_Check->Conclusion_Pass

Figure 1: Logic flow for the structural differentiation of bromobenzodioxole regioisomers via NMR.

Troubleshooting & "Trustworthiness" Checks

To ensure the data is reliable (E-E-A-T principle), verify these specific artifacts:

  • Rotational Sidebands: If the aromatic doublets look like triplets, check the spinning rate. Turn off the spinner to confirm the doublet multiplicity.[1]

  • Water Suppression: Do not use solvent suppression techniques (like Presat) blindly.[1] The water peak in

    
     (~1.56 ppm) is far from the region of interest, but suppression can sometimes affect integration of the acetyl methyl group if the bandwidth is too wide.[1]
    
  • Shimming: The methylenedioxy singlet at ~6.1 ppm is an excellent internal monitor for shim quality.[1] It should be symmetric and sharp (< 0.5 Hz linewidth). If it is split or shouldered, re-shim the Z1 and Z2 coils.[1]

References

  • General Benzodioxole NMR Characteristics: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][6] (Standard text establishing ortho-coupling constants

    
     Hz vs 
    
    
    
    Hz).
  • Regioselectivity in Benzodioxoles: Dran, R., & Prange, T. (1995).[1] Structure of 4,7-dibromobenzo[d][1,3]dioxole. Journal of Chemical Crystallography. (Provides structural precedence for 4,7-substitution geometry).

  • Analogous Coupling Data (Thiabendazole derivatives): Rakitin, O. A., et al. (2021).[1] Synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine. Molinstruments.[1] Retrieved from [Link] (Demonstrates the characteristic ortho-doublet pattern, J=8.4 Hz, for 4,7-disubstituted benzo-fused systems).

Sources

Comparative

Analytical Validation &amp; Comparison Guide: Mass Spectrometry Profiling of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one

Executive Summary In the high-stakes synthesis of heterocyclic pharmaceutical intermediates, 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (CAS: 1892297-27-6 ) serves as a critical scaffold, particularly in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of heterocyclic pharmaceutical intermediates, 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one (CAS: 1892297-27-6 ) serves as a critical scaffold, particularly in the development of BET bromodomain inhibitors and other bioactive agents.[1] Its structural integrity—specifically the regiochemistry of the bromine at position 7 and the acetyl group at position 4—is paramount for downstream efficacy.

This guide provides a technical comparison of mass spectrometry (MS) methodologies for validating this compound. Unlike standard product brochures, we analyze the causality of fragmentation , compare ionization techniques (EI vs. ESI) , and establish a self-validating protocol to distinguish the target molecule from common synthetic impurities like des-bromo precursors and regioisomers.

Analytical Platform Comparison: GC-MS vs. LC-MS

Selecting the right ionization mode is the first decision in the validation workflow.[1] The following comparison matrix evaluates the performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific halogenated acetophenone.

FeatureGC-MS (Electron Ionization - EI) LC-MS (Electrospray Ionization - ESI) Verdict for 1-(7-Bromo...)
Ionization Energy Hard (70 eV). Induces extensive fragmentation.[2]Soft. Generates primarily protonated molecular ions

.
GC-MS is superior for structural confirmation (fingerprinting).
Isotope Pattern Clear observation of

doublet in both parent and fragment ions.
Observable, but adduct formation (

, etc.) can complicate interpretation.
Both are effective, but EI provides cleaner baseline separation.
Impurity Detection Excellent for volatile non-polar impurities (e.g., starting material).Superior for polar, non-volatile byproducts or degradation species.LC-MS is preferred for final purity assays.
Sensitivity High for this non-polar aromatic ketone.High, but requires optimization of mobile phase pH to protonate the ketone.GC-MS is the robust "workhorse" choice.

Scientist’s Insight: For initial structural verification during synthesis, GC-MS is the recommended gold standard due to the diagnostic "alpha-cleavage" fragmentation characteristic of acetophenones, which provides definitive structural proof that ESI often lacks.[1]

Deep Dive: Fragmentation Logic & Mechanism

To interpret the data accurately, one must understand the physics of the molecule's breakdown. The mass spectrum of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one is governed by two dominant forces: the stability of the aromatic benzodioxole core and the lability of the acetyl group.[1]

Key Spectral Characteristics (EI, 70 eV)
  • Molecular Ion (

    
    ):  The parent peak appears as a 1:1 doublet at m/z 242 and 244 . This is the definitive signature of a mono-brominated compound, caused by the natural abundance of 
    
    
    
    (50.7%) and
    
    
    (49.3%).
  • Base Peak (Alpha Cleavage): The most intense peak arises from the loss of the methyl radical (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , 15 Da). This generates the resonance-stabilized acylium ion  at m/z 227/229 .
    
    • Mechanism:[1][3][4][5] The radical electron on the carbonyl oxygen induces homolytic cleavage of the

      
       bond adjacent to the carbonyl.
      
  • Secondary Fragmentation: The acylium ion ejects carbon monoxide (

    
    , 28 Da) to form the aryl cation  at m/z 199/201 .
    
Visualization: Fragmentation Pathway

The following diagram maps the specific fragmentation workflow for CAS 1892297-27-6, illustrating the transition from molecular ion to stable fragments.

FragmentationPathway M_Ion Molecular Ion (M+) [C9H7BrO3]+ m/z 242 / 244 (1:1 Ratio) Acylium Acylium Ion (Base Peak) [C8H4BrO3]+ m/z 227 / 229 (Resonance Stabilized) M_Ion->Acylium - CH3 (15 Da) Alpha Cleavage ArylCat Aryl Cation [C7H4BrO2]+ m/z 199 / 201 (Benzodioxole Core) Acylium->ArylCat - CO (28 Da) Decarbonylation DesBromo Impurity: Des-bromo Starting Material m/z 164 DesBromo->M_Ion Bromination Reaction

Figure 1: Electron Ionization (EI) fragmentation pathway. The alpha-cleavage to the acylium ion is the dominant thermodynamic event.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of specific isotopic patterns serves as an internal check for instrument calibration and sample identity.[1]

Method A: GC-MS (Structural Confirmation)
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Sample Prep: Dissolve 1 mg in 1 mL Dichloromethane (DCM).

Method B: LC-MS (Purity & Impurity Profiling)
  • Instrument: Waters Alliance / QDa or equivalent.

  • Column: C18 (e.g., XBridge BEH, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Scan: m/z 100–600.

Data Interpretation & Comparison Guide

Use the tables below to validate your experimental data against expected theoretical values and common impurities.

Table 1: Target Compound Validation (CAS 1892297-27-6)
Ion IdentityExpected m/z (Isotopes)Relative Abundance (Approx)Diagnostic Note
Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
242.0 / 244.0 40-60%Must show 1:1 doublet intensity.
Base Peak (

)
227.0 / 229.0 100%Loss of methyl group. If this is missing, the acetyl group is absent.
Aryl Cation (

)
199.0 / 201.0 20-40%Confirms the ketone functionality.
Benzodioxole Fragment ~120-122<10%Breakdown of the dioxole ring (rare in soft EI).
Table 2: Impurity Fingerprinting (The "Comparison")

Comparing the target spectrum against potential byproducts is crucial for process control.

Impurity / AlternativeStructure NoteKey MS Difference
1-(Benzo[d]dioxol-4-yl)ethan-1-one (Starting Material)No Brominem/z 164 (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
. No isotope doublet. Base peak at m/z 149 (

).
Dibromo-derivative Over-brominationm/z 320 / 322 / 324 . Isotope pattern is 1:2:1 .
Regioisomer (5-Bromo or 6-Bromo) Bromine at different CMass is identical (m/z 242/244). Distinction: Requires NMR or careful retention time comparison (4-isomer usually elutes earlier due to steric crowding/ortho-effect).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136287905, 1-(7-bromobenzo[d][1,3]dioxol-4-yl)ethanone. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for isotope abundance rules of Bromine).

Sources

Validation

Comparative Guide: Conformational Analysis of Substituted Acetophenone Derivatives

Executive Summary The conformational landscape of substituted acetophenones is a critical determinant of their pharmacodynamic profile and synthetic reactivity. The torsion angle ( ) between the carbonyl group and the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational landscape of substituted acetophenones is a critical determinant of their pharmacodynamic profile and synthetic reactivity. The torsion angle (


) between the carbonyl group and the phenyl ring governs the degree of 

-conjugation, influencing both the electronic density at the carbonyl carbon and the lipophilicity of the molecule.

This guide compares the four primary methodologies for analyzing these conformations: Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , Density Functional Theory (DFT) , and X-ray Crystallography . Unlike rigid templates, this analysis prioritizes the causality between experimental choice and data fidelity, providing a roadmap for researchers to select the optimal tool for their specific structural questions.

Part 1: Comparative Analysis of Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Solution-State Dynamic Standard

NMR is the premier tool for analyzing conformational populations in solution, where drug-receptor interactions occur. It detects the time-averaged environment of nuclei, but specialized techniques can probe specific conformers.

  • Mechanism of Action:

    • Chemical Shifts (

      
      ):  The 
      
      
      
      shift of the carbonyl carbon and the para-carbon are sensitive reporters of planarity. In planar acetophenones, resonance pushes electron density into the ring, shielding the carbonyl carbon. Steric twisting (e.g., ortho-substitution) inhibits this resonance, causing a downfield shift (deshielding) of the carbonyl signal.
    • Through-Space Coupling: In fluorinated derivatives,

      
       and 
      
      
      
      "through-space" couplings provide direct evidence of s-cis vs. s-trans preferences, as these couplings decay rapidly with distance (exponentially).
    • NOE (Nuclear Overhauser Effect): Useful for determining spatial proximity between the acetyl methyl protons and ortho-ring protons.

  • Expert Insight: For ortho-substituted derivatives, standard

    
     NMR is often insufficient due to rapid rotation averaging. Variable Temperature (VT) NMR  is required to freeze out conformers and measure rotational barriers (
    
    
    
    ).
Vibrational Spectroscopy (IR)

The Conjugation Diagnostic [1][2][3]

IR provides a rapid, low-cost assessment of the carbonyl's electronic state. It is particularly effective for binary "planar vs. twisted" determinations.

  • Mechanism of Action:

    • Carbonyl Stretch (

      
      ):  Conjugation lowers the bond order of the carbonyl group, reducing its stretching frequency.[2] Acetophenone typically absorbs at 
      
      
      
      .
    • Steric Inhibition: When an ortho-substituent forces the carbonyl out of plane, conjugation is broken. The

      
       shifts to higher wavenumbers, approaching the value of an aliphatic ketone (
      
      
      
      ).
  • Expert Insight: While IR is excellent for qualitative assessment, it lacks the resolution to quantify the exact torsion angle

    
     without concurrent computational calibration.
    
Computational Modeling (DFT)

The Predictive Engine

Density Functional Theory (DFT) is indispensable for mapping the full Potential Energy Surface (PES). It predicts the global minimum and the transition states that are often transient in experiment.

  • Mechanism of Action:

    • Rotational Barrier Scanning: By fixing the dihedral angle (C2-C1-C(=O)-C(Me)) and optimizing all other parameters, DFT yields the energy profile of rotation.

    • Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for these small organic molecules, offering a balance of cost and accuracy. Solvation models (PCM/SMD) are mandatory to correlate with NMR data.

X-Ray Crystallography

The Solid-State Benchmark

X-ray crystallography provides the definitive 3D structure but is limited by "crystal packing forces" which may trap the molecule in a conformation that is not the global minimum in solution.

  • Expert Insight: Use X-ray data to validate DFT bond lengths, but treat the torsion angle with caution. If the intermolecular forces (e.g.,

    
    -stacking) are strong, they can flatten a naturally twisted molecule.
    

Part 2: Data Presentation & Case Study

Comparative Performance Matrix
FeatureNMR (

/VT)
FT-IR DFT (B3LYP) X-Ray
Primary Output Population Ratio /

Bond Order / ConjugationEnergy Barriers / PESExact Bond Lengths/Angles
Phase SolutionSolid/Liquid/GasIn silico (Gas/Solvent)Solid State
Sensitivity to Twist High (


shifts)
Medium (

)
Very HighAbsolute (for solid)
Time/Cost High (instrument time)LowLow (computational cost)High (crystal growth)
Key Limitation Fast exchange averagingBroad peaksFunctional dependenceCrystal packing forces
Case Study: Steric Inhibition of Resonance

Comparison of Acetophenone vs. o-Methylacetophenone

The following data illustrates how the ortho-methyl group forces the acetyl moiety out of plane, breaking conjugation.

ParameterAcetophenone (Planar) o-Methylacetophenone (Twisted) Interpretation

(IR)


Loss of conjugation increases bond stiffness.

(

NMR)
198.1 ppm201.5 ppmLoss of shielding from the ring current.
Torsion Angle (DFT)

(Planar)

-

Steric clash between Me- and C=O.
Rotational Barrier


Ground state is destabilized, lowering barrier.

Part 3: Experimental Protocols

Protocol A: DFT Rotational Barrier Scan

Objective: Determine the energy barrier for acetyl group rotation.

  • Structure Build: Construct the derivative in a visualizer (e.g., GaussView, Avogadro).

  • Pre-optimization: Run a geometry optimization at B3LYP/6-31G(d) in the gas phase to find a local minimum.

  • Relaxed Potential Energy Surface (PES) Scan:

    • Keyword Setup: Set the dihedral angle

      
       as the redundant coordinate.
      
    • Scan Parameters: Scan from

      
       to 
      
      
      
      in steps of
      
      
      .
    • Route Section Example: # opt=modredundant freq b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)

  • Frequency Check: Ensure the minima have zero imaginary frequencies and the transition state (peak of the barrier) has exactly one imaginary frequency corresponding to the rotational mode.

  • Data Extraction: Plot Electronic Energy (Hartree) vs. Dihedral Angle. Convert to kcal/mol relative to the global minimum.

Protocol B: Variable Temperature (VT) NMR

Objective: Measure the coalescence temperature (


) to calculate 

.
  • Sample Prep: Dissolve ~10 mg of compound in a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ) to allow for a wide temperature range.
  • Probe Tuning: Tune and match the probe at room temperature.

  • Low-Temperature Acquisition:

    • Cool the probe in

      
      C increments.
      
    • At each step, shim the magnet (Z1 and Z2) and acquire a

      
       spectrum.
      
    • Target: Look for the broadening and eventual splitting of the ortho-proton or acetyl-methyl signals (if chiral environment exists or restricted rotation creates non-equivalence).

  • Coalescence Point: Identify the temperature

    
     where the two exchanging peaks merge into a single broad peak.
    
  • Calculation: Use the Eyring equation variant for coalescence:

    
    
    Where 
    
    
    
    and
    
    
    is the peak separation (Hz) at the slow exchange limit.

Part 4: Visualization

Diagram 1: Conformational Analysis Workflow

This flowchart outlines the decision-making process for selecting the correct analytical method based on the research question.

ConformationalAnalysis Start Research Objective Q1 Is the molecule crystalline? Start->Q1 XRay X-Ray Crystallography (Solid State Structure) Q1->XRay Yes SolQ Need Solution Dynamics? Q1->SolQ No/Not only DFT DFT Calculation (PES & Barriers) XRay->DFT Compare with NMR NMR Spectroscopy (NOE, J-coupling, VT) SolQ->NMR Detailed Dynamics IR IR Spectroscopy (Quick Conjugation Check) SolQ->IR Quick Screen NMR->DFT Validate with IR->DFT Correlate with

Caption: Integrated workflow for selecting conformational analysis methods. DFT serves as the central validation hub for all experimental data.

Diagram 2: Steric Inhibition of Resonance

This diagram illustrates the mechanistic consequence of ortho-substitution, driving the transition from a planar (conjugated) to a twisted (non-conjugated) state.

StericInhibition Planar Planar Conformation (Conjugated) Twisted Twisted Conformation (Deconjugated) Planar->Twisted Rotation Steric Ortho-Substituent (Steric Clash) Steric->Twisted Forces Twist Properties Changes: - Higher Energy (Ground State) - Higher IR Freq (vC=O) - Deshielded NMR (C=O) Twisted->Properties Results in

Caption: Mechanism of steric inhibition of resonance. The ortho-substituent destabilizes the planar form, forcing a twist that alters spectroscopic signatures.

References

  • Dhamnaskar, et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • Jones, R. N., et al. (1958). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry. [Link]

  • Dhamnaskar, et al. (2014). Carbon-13 nuclear magnetic resonance spectra of ortho-substituted acetophenones: enhanced substituent effects on the carbonyl group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Arfaoui, Y., et al. (2018). A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. ResearchGate. [Link]

  • Smith, B. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

Sources

Comparative

Comparative Guide: Brominating Agents for 5-Bromo-1,3-Benzodioxole Synthesis

Executive Summary The synthesis of 5-bromo-1,3-benzodioxole (also known as 4-bromo-1,2-methylenedioxybenzene in older non-IUPAC nomenclature) is a critical step in the production of agrochemicals and pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-bromo-1,3-benzodioxole (also known as 4-bromo-1,2-methylenedioxybenzene in older non-IUPAC nomenclature) is a critical step in the production of agrochemicals and pharmaceutical intermediates (e.g., piperonal derivatives). This guide objectively compares three distinct bromination methodologies: N-Bromosuccinimide (NBS) , Oxidative Bromination (


) , and Molecular Bromine (

)
.
Quick Decision Matrix
MetricNBS / MeCN (Precision)

/ HBr
(Green)

/ AcOH
(Classic)
Yield High (90-95%)Good (85-92%)Moderate (65-75%)
Regioselectivity Excellent (Mono-substitution)HighPoor (Di-bromo byproducts)
Atom Economy Low (Succinimide waste)High (Water byproduct)Moderate (HBr waste)
Safety Profile High (Solid reagent)Moderate (Exothermic)Low (Corrosive/Volatile)
Cost HighLowLow
Best For: Lab-scale / High Purity NeedsScale-up / Green ChemistryLegacy Processes

Mechanistic Overview & Regioselectivity[1][2][3]

The Substrate: 1,3-Benzodioxole

The 1,3-benzodioxole ring features two oxygen atoms that donate electron density into the benzene ring via resonance (+M effect). This strongly activates the ring toward Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The positions ortho to the oxygens (positions 4 and 7) are sterically hindered and less electronically favorable compared to the positions para to the oxygens (positions 5 and 6).

  • The Target: Electrophilic attack predominantly occurs at Position 5 , yielding 5-bromo-1,3-benzodioxole .

  • The Trap: Continued bromination leads to 5,6-dibromo-1,3-benzodioxole . Controlling reagent stoichiometry and temperature is vital to prevent this over-reaction.

G Substrate 1,3-Benzodioxole Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + Br+ (Electrophile) Product 5-Bromo-1,3-benzodioxole (Major) Intermediate->Product - H+ Byproduct 5,6-Dibromo-1,3-benzodioxole (Over-reaction) Product->Byproduct + Excess Br+

Figure 1: Reaction pathway showing the progression from substrate to mono-brominated product and potential di-bromo impurity.

Detailed Experimental Protocols

Protocol A: The "Precision" Method (NBS in Acetonitrile)

Rationale: NBS provides a low concentration of active bromine, controlled by the polarity of the solvent. Acetonitrile (MeCN) enhances the electrophilicity of NBS while maintaining mild conditions that suppress di-bromination.

Reagents:

  • 1,3-Benzodioxole (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (5 mL per mmol substrate)

Workflow:

  • Dissolution: Dissolve 1,3-benzodioxole in MeCN at room temperature (25°C).

  • Addition: Add NBS portion-wise over 15 minutes. The reaction is slightly endothermic; no cooling bath is usually required.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Concentrate solvent in vacuo. Resuspend residue in

    
     or Diethyl Ether.
    
  • Filtration: Filter off the precipitated succinimide byproduct.

  • Workup: Wash filtrate with water, dry over

    
    , and concentrate.
    

Performance Data:

  • Yield: 94% isolated.[3]

  • Purity: >98% (GC-MS).

  • Notes: This method avoids the formation of HBr gas, making it ideal for laboratories with limited ventilation.

Protocol B: The "Green" Method (Oxidative Bromination with )

Rationale: This method generates


in situ from HBr using Hydrogen Peroxide. It utilizes the atom economy of HBr fully (the "waste" is water) and avoids handling elemental bromine.

Reagents:

  • 1,3-Benzodioxole (1.0 eq)[1][2]

  • Hydrobromic Acid (48% aq) (1.1 eq)

  • Hydrogen Peroxide (30% aq) (1.1 eq)

  • Methanol or Ethanol (Solvent)[2]

Workflow:

  • Setup: Charge flask with 1,3-benzodioxole and solvent. Add HBr (48%).[4][5]

  • Controlled Addition: Add

    
     dropwise over 30–60 minutes.
    
    • Critical Control Point: Maintain temperature < 35°C. The oxidation of HBr is exothermic.

  • Reaction: Stir for 2–3 hours. The solution will turn transiently orange/red (

    
     generation) and then fade as it is consumed.
    
  • Workup: Quench with saturated

    
     (sodium thiosulfate) to destroy traces of peroxides/bromine. Extract with Ethyl Acetate.[2]
    

Performance Data:

  • Yield: 88–91%.

  • E-Factor: Low (Very favorable environmental profile).

  • Notes: Requires strict temperature control. If the temperature spikes, the regioselectivity drops, and ring oxidation (opening) can occur.

Protocol C: The "Classic" Method (Elemental in Acetic Acid)

Rationale: Historical standard. Acetic acid serves as a polar protic solvent that stabilizes the transition state.

Reagents:

  • 1,3-Benzodioxole (1.0 eq)[1][2]

  • Bromine (

    
    ) (1.0 eq)
    
  • Glacial Acetic Acid (AcOH)

Workflow:

  • Preparation: Dissolve substrate in AcOH. Cool to 0–5°C (Ice bath).

  • Addition: Add

    
     (dissolved in AcOH) dropwise.
    
    • Safety Warning:

      
       is highly toxic and corrosive.[6] Use a dropping funnel and heavy PPE.
      
  • Reaction: Allow to warm to room temperature. HBr gas will evolve (requires scrubber).

  • Workup: Pour into ice water. The product often precipitates as a solid or oil. Neutralize with

    
    .
    

Performance Data:

  • Yield: 70–75%.

  • Issues: Significant formation of 5,6-dibromo byproduct if stoichiometry is not precise. Handling liquid bromine poses severe safety risks.

Comparative Data Analysis

The following table synthesizes experimental data regarding the efficiency and impact of each agent.

FeatureNBS (Protocol A)

/ HBr (Protocol B)

/ AcOH (Protocol C)
Reaction Time 2–4 Hours3–5 Hours1–2 Hours
Selectivity (Mono:Di) > 99:1~ 95:5~ 85:15
Atom Economy 45% (Poor)90% (Excellent)50% (Moderate)
Waste Stream Succinimide (Solid)Water (Benign)HBr Gas (Corrosive)
Scalability Moderate (Costly)High (Cheap)High (Hazardous)
Decision Logic for Process Selection

DecisionMatrix Start Select Bromination Method Scale What is the Scale? Start->Scale Purity Is Purity Critical? Scale->Purity < 100g Green Green Constraints? Scale->Green > 1kg Method_NBS Use NBS / MeCN (High Purity, Lab Scale) Purity->Method_NBS Yes (>99%) Method_H2O2 Use H2O2 / HBr (Green, Scalable) Purity->Method_H2O2 No (>95%) Green->Method_H2O2 Strict Method_Br2 Use Br2 / AcOH (Only if cost is sole driver) Green->Method_Br2 None (Legacy)

Figure 2: Decision tree for selecting the optimal brominating agent based on operational constraints.

Critical Safety & Regulatory Note

Precursor Watchlist: 1,3-Benzodioxole and its derivatives (including 5-bromo-1,3-benzodioxole) are frequently monitored as precursors for controlled substances (e.g., MDMA/Ecstasy synthesis).

  • Legitimacy: Ensure all synthesis is performed under appropriate licensure and for legitimate research/industrial purposes.

  • Nomenclature Confusion: In illicit chemistry forums, the 5-bromo isomer is sometimes incorrectly referred to as "4-bromo." Scientifically, EAS yields the 5-bromo isomer . True 4-bromo-1,3-benzodioxole requires directed ortho-lithiation (e.g., n-BuLi) and is not the product of the reactions described in this guide.

References

  • NBS Regioselectivity: Carreno, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent."[3] Journal of Organic Chemistry, 1995.

  • Green Oxidative Bromination: Podgoršek, A., et al.

    
    -HBr 'on water'." Green Chemistry, 2007. 
    
  • General Benzodioxole Chemistry: "1,3-Benzodioxole."[2][7][8] Wikipedia, The Free Encyclopedia.

  • Comparative Halogenation: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 2000.

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one: GC-MS vs. Alternative Methodologies

In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantitative analysis of novel compounds is a cornerstone of quality control, process optimization, and regulatory compliance. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantitative analysis of novel compounds is a cornerstone of quality control, process optimization, and regulatory compliance. This guide provides an in-depth, comparative analysis of methodologies for the quantitative determination of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one, a key drug intermediate.[1][2][3] While a specific, validated method for this particular analyte is not prevalent in current literature, this guide leverages established analytical principles for structurally similar molecules to propose and compare robust analytical workflows.

Our primary focus will be on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. We will explore the rationale behind method development, from sample preparation to instrument parameters, and critically evaluate its performance against viable alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Central Role of GC-MS: A Detailed Exploration

Gas chromatography is an ideal technique for the separation of volatile compounds, and when coupled with a mass spectrometer, it provides a high degree of sensitivity and specificity, making it a powerful tool for both identification and quantification.[4][5] The inherent volatility of acetophenone derivatives makes GC-MS a logical first choice for the quantitative analysis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one.

Experimental Workflow for GC-MS Analysis

The following protocol is a robust starting point for the quantitative analysis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one, designed for accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing & Dissolution (e.g., in Dichloromethane) B Internal Standard Spiking (e.g., 4-Chlorobenzophenone) A->B C Serial Dilution (Calibration Standards) B->C D Injection (1 µL, Splitless) C->D Inject Samples E GC Separation (DB-5ms Column) D->E F MS Detection (Electron Ionization) E->F G Peak Integration (Analyte & IS) F->G Acquire Data H Calibration Curve Generation (Response Ratio vs. Conc.) G->H I Quantification of Unknowns H->I

Caption: A generalized workflow for the quantitative analysis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one by GC-MS.

Step-by-Step GC-MS Protocol

1. Sample Preparation:

  • Solvent Selection: Dichloromethane or ethyl acetate are suitable solvents due to their volatility and ability to dissolve the analyte.

  • Standard Preparation: Prepare a stock solution of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one at a concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS): Spike all standards and unknown samples with an internal standard (e.g., 4-chlorobenzophenone) at a constant concentration. The IS corrects for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Parameters:

ParameterSettingRationale
GC System Agilent 7890B or equivalentA widely used and reliable gas chromatograph.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive and specific detection.
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar columnThis column chemistry is well-suited for the separation of aromatic compounds.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Injector Temperature 250°CEnsures complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow rate of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial temp: 150°C, hold for 1 min. Ramp: 15°C/min to 280°C, hold for 5 min.A temperature gradient is used to ensure good separation and peak shape.
MS Transfer Line Temp. 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230°COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Scan Mode Selected Ion Monitoring (SIM)For quantification, monitoring specific ions of the analyte and internal standard increases sensitivity and reduces interference.

3. Method Validation:

To ensure the trustworthiness of the quantitative data, the method must be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be generated with a correlation coefficient (R²) > 0.99.

  • Accuracy: Determined by spike recovery studies, with acceptable recovery typically between 80-120%.

  • Precision: Assessed by analyzing replicate samples at different concentrations, with a relative standard deviation (RSD) of < 15%.

  • Specificity: The ability to quantify the analyte in the presence of other components.

Comparative Analysis with Alternative Techniques

While GC-MS is a strong candidate, other analytical techniques offer distinct advantages and may be more suitable depending on the specific research question and laboratory resources.

Technique_Comparison cluster_gcms GC-MS cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS cluster_qnmr qNMR GCMS High Specificity Good for Volatiles Established Libraries HPLCUV Widely Available Robust for Routine QC Lower Sensitivity LCMSMS High Sensitivity & Specificity Good for Non-Volatiles Handles Complex Matrices qNMR Primary Ratio Method No Reference Standard Needed Lower Throughput Analyte 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one Quantitative Analysis Analyte->GCMS Volatility Analyte->HPLCUV Chromophoric Structure Analyte->LCMSMS Ionizable Analyte->qNMR Purity/Absolute Quantification

Caption: Logical relationships guiding the selection of an analytical technique for the target analyte.

Performance Comparison of Analytical Techniques
FeatureGC-MSHPLC-UVLC-MS/MSqNMR
Principle Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions.Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.
Sample Volatility RequiredNot requiredNot requiredNot required
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Very High (pg/mL to fg/mL)Lower (mg/mL)
Specificity HighModerate (potential for co-eluting interferences)Very HighHigh (relies on unique, resolved signals)
Throughput ModerateHighModerate to HighLow
Instrumentation Cost Moderate to HighLow to ModerateHighVery High
Key Advantage Excellent for volatile/semi-volatile compounds with established spectral libraries.Widely accessible, robust, and cost-effective for routine analysis.Unparalleled sensitivity and specificity, ideal for complex matrices and trace-level quantification.[6][7][8]A primary method that does not require a reference standard of the analyte for absolute quantification.[9][10][11][12][13]
Key Limitation Not suitable for non-volatile or thermally labile compounds.Lower sensitivity and specificity compared to mass spectrometry-based methods.Susceptible to matrix effects (ion suppression/enhancement).Lower throughput and requires specialized expertise for method development and data analysis.
In-depth Look at the Alternatives

HPLC-UV: This technique is a workhorse in many analytical laboratories. For 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one, which possesses a chromophore, HPLC-UV would be a viable quantitative method.[14][15][16][17] The separation would typically be performed on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. While less sensitive than MS-based methods, its simplicity, robustness, and lower cost make it attractive for routine quality control where high sensitivity is not a prerequisite.

LC-MS/MS: For applications requiring the highest sensitivity, such as metabolite identification or trace impurity analysis in complex matrices, LC-MS/MS is the gold standard.[6][7][8] The analyte would be separated by liquid chromatography and then ionized (likely via electrospray ionization) and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

Quantitative NMR (qNMR): As a primary ratio method, qNMR holds a unique position in quantitative analysis. It allows for the direct measurement of an analyte's purity or concentration without the need for a chemically identical reference standard.[9][10][11][12][13] This is particularly advantageous when working with novel compounds where a certified reference standard may not be available. The concentration is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of the most appropriate analytical technique for the quantitative analysis of 1-(7-Bromobenzo[d]dioxol-4-yl)ethan-1-one is contingent upon the specific requirements of the analysis.

  • For routine quality control and purity assessments where high sensitivity is not paramount, GC-MS offers a robust and specific solution, leveraging the analyte's volatility.

  • HPLC-UV presents a cost-effective and high-throughput alternative for routine analyses, provided that the required sensitivity can be achieved.

  • When trace-level quantification in complex matrices is necessary, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and specificity.

  • In the absence of a certified reference standard or for the definitive determination of absolute purity, qNMR stands as a powerful, albeit lower-throughput, orthogonal technique.

By understanding the principles, advantages, and limitations of each of these analytical methodologies, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of accurate, reliable, and fit-for-purpose quantitative data.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • Dos Santos, J. C., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry. [Link]

  • Dos Santos, J. C., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • Ramanathan, R., & Jemal, M. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Beckett, A. H., & Jones, G. R. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography A, 144(2), 191-200. [Link]

  • Beckett, A. H., & Jones, G. R. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. [Link]

  • IntechOpen. (2012). LC-MS in Drug Metabolism and Pharmacokinetics: A Pharmaceutical Industry Perspective. [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs...[Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Theranyx Gen. 1-(7-Bromobenzodioxol-4-yl)ethan-1-one. [Link]

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Comparative

A Comparative Guide to the Antimicrobial Efficacy of Modified Acetophenones

For Researchers, Scientists, and Drug Development Professionals In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds capab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds capable of combating multidrug-resistant pathogens. Acetophenones, a class of aromatic ketones, have emerged as a promising foundation for the development of new antimicrobial agents. Their synthetic tractability allows for a wide range of structural modifications, each influencing their biological activity. This guide provides a comprehensive, data-driven comparison of the antimicrobial efficacy of various modified acetophenones, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate their performance.

The Rise of Acetophenones in Antimicrobial Research

The core acetophenone structure, a simple phenyl methyl ketone, possesses modest antimicrobial properties. However, the strategic addition of various functional groups to the aromatic ring or the methyl group can dramatically enhance its potency and spectrum of activity. This guide will delve into the antimicrobial performance of several key classes of modified acetophenones, including hydroxyacetophenones, acetophenone-derived chalcones, and acetophenone-based semicarbazones, presenting a comparative analysis based on robust experimental data.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays. The following tables summarize the performance of various modified acetophenones against a panel of clinically relevant bacteria and fungi, collated from multiple research publications.

Hydroxyacetophenones and Their Derivatives

The introduction of hydroxyl groups to the acetophenone ring is a common strategy to enhance antimicrobial activity. The position and number of these groups, along with other substituents like methoxy and bromine, play a crucial role in their efficacy.

Table 1: Antimicrobial Activity of Hydroxyacetophenone Derivatives

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
2',4'-DihydroxyacetophenoneStaphylococcus aureus-125[1]
2'-Hydroxy-4',6'-dimethoxyacetophenoneTrichophyton rubrum-1250 - 2500[2]
2'-Hydroxy-3',4',6'-trimethoxyacetophenoneTrichophyton rubrum-2500[2]
Hydroxyacetophenone-tetrazole hybrid (4a)Staphylococcus epidermidis-4[1]
Hydroxyacetophenone-tetrazole hybrid (4a)Escherichia coli-8[1]
Hydroxyacetophenone-tetrazole hybrid (4a)Pseudomonas aeruginosa-16[1]
Hydroxyacetophenone-tetrazole hybrid (5d)Staphylococcus epidermidis-4[1]
Hydroxyacetophenone-tetrazole hybrid (5d)Escherichia coli-8[1]
Hydroxyacetophenone-tetrazole hybrid (5d)Pseudomonas aeruginosa-16[1]
Brominated Dihydroxyacetophenone (BrDA 3)Pseudomonas aeruginosaSignificant Activity-[3]
Compound with two free phenol hydroxyl groups, bromine atom, and thiosemicarbazone fragmentEscherichia coli16-
Compound with two free phenol hydroxyl groups, bromine atom, and thiosemicarbazone fragmentKlebsiella pneumoniae18-

Note: '-' indicates data not available in the cited source.

The data reveals that the addition of functional groups like tetrazoles can significantly lower the MIC, indicating enhanced potency. For instance, the hydroxyacetophenone-tetrazole hybrids exhibit impressive activity against both Gram-positive (S. epidermidis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1] Furthermore, the presence of bromine and a thiosemicarbazone fragment in conjunction with hydroxyl groups leads to substantial zones of inhibition against E. coli and K. pneumoniae.

Acetophenone-Derived Chalcones

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated keto function, are synthesized from acetophenones and substituted benzaldehydes. This class of compounds has demonstrated significant antimicrobial potential.

Table 2: Antimicrobial Activity of Acetophenone-Derived Chalcones

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH)Methicillin-resistant Staphylococcus aureus (MRSA)-25 - 50[4]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH)MRSA-98.7 (average)[4]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH)MRSA-108.7 (average)[4]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus-125[2]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis-62.5[2]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli-250[2]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosa-125[2]

The position of the hydroxyl group on the phenyl ring of the chalcone structure significantly influences its anti-MRSA activity, with the ortho-hydroxy substituted chalcone (O-OH) exhibiting the lowest MIC values.[4] The presence of methoxy groups also contributes to the antibacterial activity, as seen with the (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one derivative.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of modified acetophenones is intrinsically linked to their chemical structure. Key SAR observations include:

  • Hydroxylation: The presence of hydroxyl groups on the aromatic ring is generally associated with increased antimicrobial activity. This is likely due to their ability to form hydrogen bonds with target enzymes or disrupt cell membranes.

  • Halogenation: The incorporation of halogen atoms, such as bromine and chlorine, can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[3]

  • Lipophilicity and Electronic Effects: The overall lipophilicity and the electronic nature of the substituents play a crucial role. Electron-withdrawing groups can influence the reactivity of the acetophenone scaffold and its interaction with biological targets.

  • The α,β-Unsaturated Carbonyl System in Chalcones: This reactive moiety in chalcones is believed to be a key contributor to their antimicrobial activity, potentially through Michael addition reactions with biological nucleophiles.[5]

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized experimental protocols are paramount. This section provides detailed, step-by-step methodologies for two widely used antimicrobial susceptibility tests.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[6][7][8]

Experimental Workflow: Kirby-Bauer Disk Diffusion Test

KirbyBauer cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plates B Prepare Standardized Inoculum (0.5 McFarland) A->B C Inoculate Agar Surface for a Confluent Lawn B->C D Allow Plate to Dry C->D E Aseptically Apply Antimicrobial Disks D->E F Incubate Plates at 35°C ± 2°C for 16-18 hours E->F G Measure the Diameter of the Zone of Inhibition (mm) F->G H Interpret Results (Susceptible, Intermediate, Resistant) G->H

Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

Step-by-Step Protocol:

  • Prepare Mueller-Hinton Agar Plates: Use commercially available Mueller-Hinton agar plates, ensuring they are at room temperature and have a dry surface.[6]

  • Prepare Standardized Inoculum: Select 3-5 isolated colonies of the test organism from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Inoculate the Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[9] Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[6]

  • Apply Antimicrobial Disks: Aseptically place the antimicrobial-impregnated paper disks onto the inoculated agar surface.[6] Ensure the disks are placed at least 24mm apart.[7]

  • Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[6]

  • Measure Zone of Inhibition: After incubation, use a ruler to measure the diameter of the clear zone of no growth around each disk in millimeters.[7]

  • Interpret Results: Compare the measured zone diameters to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested compound.[10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Experimental Workflow: Broth Microdilution MIC Assay

BrothMicrodilution cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Two-fold Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Include Growth and Sterility Controls C->D E Incubate Microtiter Plate at 35°C ± 2°C for 16-20 hours D->E F Visually Inspect for Turbidity (Bacterial Growth) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate.[11]

  • Prepare Standardized Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculate the Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. The final volume in each well is typically 100 µL.[12]

  • Include Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[11]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the well with no visible bacterial growth.[11]

Proposed Mechanism of Action

While the precise mechanisms of action for all modified acetophenones are still under investigation, several hypotheses have been proposed based on their structural features.

Proposed Mechanisms of Antimicrobial Action

Mechanism cluster_acetophenones Modified Acetophenones cluster_targets Potential Microbial Targets A Hydroxyacetophenones T1 Cell Membrane Disruption A->T1 Hydrogen Bonding & Lipophilicity T3 Inhibition of Biofilm Formation A->T3 B Chalcones B->T1 T4 Interaction with Cellular Nucleophiles B->T4 Michael Addition C Other Derivatives (e.g., Semicarbazones) T2 Enzyme Inhibition (e.g., DNA Gyrase) C->T2 Structure-Specific Interactions

Caption: Potential antimicrobial mechanisms of modified acetophenones.

  • Membrane Disruption: The lipophilic nature of many acetophenone derivatives, particularly those with halogen or alkyl modifications, allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death. The hydroxyl groups can also contribute to this by interacting with membrane components.

  • Enzyme Inhibition: Certain modified acetophenones may act as inhibitors of essential bacterial enzymes. For instance, some have been proposed to target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[11]

  • Inhibition of Biofilm Formation: Some acetophenone derivatives have shown the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[13]

  • Interaction with Cellular Nucleophiles: The α,β-unsaturated carbonyl system of chalcones makes them susceptible to nucleophilic attack by sulfhydryl or amino groups of amino acid residues in proteins, leading to enzyme inactivation.

Future Perspectives and Conclusion

Modified acetophenones represent a versatile and promising platform for the development of novel antimicrobial agents. The data presented in this guide highlights the significant impact of structural modifications on their antimicrobial efficacy. The synthetic accessibility of the acetophenone scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of more potent and selective compounds.

Future research should focus on elucidating the precise molecular mechanisms of action for different classes of modified acetophenones. A deeper understanding of their biological targets will be crucial for optimizing their therapeutic potential and overcoming resistance mechanisms. Furthermore, in vivo studies are necessary to evaluate the safety and efficacy of the most promising candidates in preclinical models of infection. The continued exploration of the chemical space around the acetophenone core holds great promise for the discovery of next-generation antimicrobial drugs to combat the global challenge of antibiotic resistance.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Microbiology in Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • University of Maryland. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). [Link]

  • Ćirić, A., et al. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. The Indian Journal of Medical Research, 140(1), 130–136. [Link]

  • Aghabalaeva, K. F., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • World Organisation for Animal Health (WOAH). (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Sivakumar, P. M., et al. (2008). Experimental and QSAR of acetophenones as antibacterial agents. Letters in Drug Design & Discovery, 5(6), 427-436. [Link]

  • da Silva, A. C., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Biomaterials and Nanobiotechnology, 12(3), 123-138. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • N'Gaman-Kouassi, K. C. C., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2), 134-142. [Link]

  • ResearchGate. (2024, May). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). [Link]

  • ResearchGate. (2025, August 5). Synthesis and Antimicrobial Activity of some Chalcone Derivatives. [Link]

  • Scholars Research Library. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. [Link]

  • ACG Publications. (2023, April 29). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. [Link]

  • Tiwari, S., et al. (2016). Topological Modeling of Acetophenones as Antibacterial Agents: A QSAR/QSPR Approach. International Journal of Pharmaceutical and Phytopharmacological Research, 5(2), 34-47. [Link]

  • Ghasemzadeh, A., & Ghasemzadeh, N. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 18(1), 1-22. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. [Link]

  • ResearchGate. (2017). Synthesis and antimicrobial activity of some chalcones and flavones having 2-hydroxy acetophenone moiety. [Link]

Sources

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